molecular formula C7H3BrFN B1333829 3-Bromo-5-fluorobenzonitrile CAS No. 179898-34-1

3-Bromo-5-fluorobenzonitrile

Cat. No.: B1333829
CAS No.: 179898-34-1
M. Wt: 200.01 g/mol
InChI Key: IADLVSLZPQYXIF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrFN and its molecular weight is 200.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADLVSLZPQYXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382585
Record name 3-bromo-5-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-34-1
Record name 3-Bromo-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179898-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-fluorobenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID50382585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-fluorobenzonitrile (CAS No: 179898-34-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its application in the development of targeted therapeutics, particularly kinase inhibitors. This document includes detailed experimental protocols, spectral data analysis, and visualizations of relevant synthetic and signaling pathways to serve as a practical resource for researchers in drug discovery and development.

Introduction

This compound is a substituted aromatic nitrile that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its unique trifunctional structure, featuring a nitrile group, a bromine atom, and a fluorine atom, offers multiple reaction sites for synthetic elaboration. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of derivative compounds.[1] The nitrile group can be transformed into other functional groups or act as a key binding element in drug-target interactions. This guide will delve into the technical details of this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 179898-34-1[2]
Molecular Formula C₇H₃BrFN[2]
Molecular Weight 200.01 g/mol [2]
Appearance Solid[3]
Melting Point 43 °C[4]
Boiling Point 218.7 ± 20.0 °C (Predicted)[4]
Density 1.69 ± 0.1 g/cm³ (Predicted)[4]
Solubility Information not readily available
InChI 1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H[3]
SMILES Fc1cc(Br)cc(c1)C#N[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate.[5][6][7]

General Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto the aromatic ring.[5] The general workflow for the synthesis of this compound from 3-amino-5-fluorobenzonitrile is depicted below.

G cluster_synthesis Synthetic Workflow 3-Amino-5-fluorobenzonitrile 3-Amino-5-fluorobenzonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Amino-5-fluorobenzonitrile->Diazonium Salt Intermediate NaNO2, HBr, 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Amino-5-fluorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization: In a round-bottom flask cooled in an ice-salt bath to 0-5 °C, dissolve 3-amino-5-fluorobenzonitrile in aqueous hydrobromic acid.

  • Slowly add a solution of sodium nitrite in water dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[9][10]

Key Reactions

The bromine and nitrile functionalities are the primary sites for synthetic modifications.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group readily participates in Suzuki, Stille, and other cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • Nucleophilic Aromatic Substitution: The fluorine atom can activate the ring for nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the bromine position.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification.

G cluster_reactivity Key Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Stille Stille Coupling (Ar-SnBu3, Pd catalyst) Start->Stille Hydrolysis Hydrolysis (H3O+) Start->Hydrolysis Reduction Reduction (e.g., LiAlH4) Start->Reduction Product_Aryl Aryl-substituted derivative Suzuki->Product_Aryl Stille->Product_Aryl Product_Acid 3-Fluoro-5-carboxy-bromobenzene Hydrolysis->Product_Acid Product_Amine 3-Fluoro-5-bromobenzylamine Reduction->Product_Amine

Caption: Reactivity of this compound in synthetic transformations.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[11] Small molecule kinase inhibitors are a major class of targeted cancer therapies. This compound serves as a scaffold for the synthesis of inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.[3][9][12]

EGFR Signaling Pathway: The EGFR pathway is critical for cell growth and proliferation.[6] Mutations leading to its overactivation are common in various cancers. Inhibitors designed to block the ATP-binding site of the EGFR kinase domain can halt this aberrant signaling.

G cluster_EGFR Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor EGFR Inhibitor (derived from 3-bromo-5- fluorobenzonitrile scaffold) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Spectral Data and Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData InterpretationReference(s)
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the bromo, fluoro, and cyano substituents.
¹³C NMR The spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitrile group will be downfield, and the carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and C-F coupling.
FT-IR A strong, sharp absorption band characteristic of the C≡N stretch will be observed around 2230 cm⁻¹. C-Br and C-F stretching vibrations will appear in the fingerprint region.[2]
Mass Spec. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in M⁺ and M+2 peaks of nearly equal intensity.[13]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, with significant applications in drug discovery. Its versatile reactivity allows for the construction of diverse molecular scaffolds, particularly for the development of targeted therapies like kinase inhibitors. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

In-Depth Technical Guide: 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthetic utility, and handling of 3-Bromo-5-fluorobenzonitrile, a key building block in modern medicinal chemistry and materials science.

Core Compound Properties

This compound (CAS No. 179898-34-1) is a halogenated aromatic nitrile widely utilized as a versatile intermediate in organic synthesis.[1][2][3] Its structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for constructing complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery.[4] The nitrile group itself is a versatile functional handle that can be converted into amines, carboxylic acids, or amides.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 200.01 g/mol [2][3]
Molecular Formula C₇H₃BrFN[2][3]
CAS Number 179898-34-1[2]
Physical State Solid
Melting Point 43 °C[3]
Boiling Point 218.7±20.0 °C (Predicted)[3]
Density 1.69±0.1 g/cm³ (Predicted)[3]
XLogP3 2.4[2][3]
Topological Polar Surface Area (TPSA) 23.8 Ų[2]

Synthetic Applications and Experimental Protocols

The primary application of this compound in research and development is as a scaffold in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental for the formation of new carbon-carbon bonds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, a common application for this compound, to form a substituted biphenyl derivative.

Objective: To synthesize 3-fluoro-5-(aryl)benzonitrile from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a more specialized ligand if needed)

  • A base, such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous solvent system (e.g., a mixture of Toluene and Water, or Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Addition of Reagents: Add the arylboronic acid (1.2-1.5 equivalents) and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the phosphine ligand (if not using a pre-formed complex). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl product.

Visualizing Synthetic Pathways

Diagrams are essential for illustrating the logical flow of synthetic transformations. Below is a representation of the Suzuki-Miyaura coupling reaction workflow described in the protocol.

Suzuki_Miyaura_Coupling Reactant1 This compound Process Suzuki-Miyaura Cross-Coupling Reactant1->Process Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O) Solvent->Process Product 3-Fluoro-5-arylbenzonitrile Process->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Store the compound in a cool, dry place away from incompatible materials.

This technical guide provides foundational information for professionals working with this compound. For specific applications, further consultation of peer-reviewed literature and safety data sheets is strongly recommended.

References

An In-depth Technical Guide to 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its disubstituted phenyl ring, featuring a bromine atom, a fluorine atom, and a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities. The presence of the fluorine atom can impart desirable physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₃BrFN[1]
Molecular Weight 200.01 g/mol [1]
Appearance White solid / Low melting solid
Melting Point 43 - 46 °C
Boiling Point 218.7 ± 20.0 °C (Predicted)
Density 1.69 ± 0.1 g/cm³ (Predicted)
CAS Number 179898-34-1[1]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C=C1F)Br)C#N[1]
InChI InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H[1]

Spectroscopic Data

While detailed spectral analyses are proprietary to manufacturers, the following provides an overview of the expected spectroscopic characteristics of this compound.

TechniqueData
¹H NMR The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling.
¹³C NMR The carbon NMR spectrum will display seven distinct signals. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts will be influenced by the electronegativity of the bromine, fluorine, and cyano substituents.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The monoisotopic mass is 198.943 g/mol .[1]
Infrared (IR) The IR spectrum will exhibit a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Bands in the aromatic region (around 1600-1450 cm⁻¹) and C-Br/C-F stretching regions will also be present.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl amines.[2][3] This protocol describes a representative procedure for the synthesis of this compound starting from 3-amino-5-fluorobenzonitrile.

Reaction Scheme:

Sandmeyer Reaction 3-Amino-5-fluorobenzonitrile 3-Amino-5-fluorobenzonitrile Diazonium Salt Diazonium Salt 3-Amino-5-fluorobenzonitrile->Diazonium Salt 1. NaNO₂, HCl, H₂O 2. 0-5 °C This compound This compound Diazonium Salt->this compound CuBr, HBr

Caption: Synthesis of this compound via the Sandmeyer reaction.

Materials:

  • 3-Amino-5-fluorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) bromide (CuBr)

  • Hydrobromic acid (HBr), 48%

  • Ice

  • Sodium hydroxide (NaOH) solution, aqueous

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-amino-5-fluorobenzonitrile in a mixture of concentrated HCl and water. While maintaining the temperature below 5 °C, add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Heat the mixture gently (e.g., in a 50 °C water bath) until gas evolution ceases. Cool the mixture to room temperature and extract the product with dichloromethane.

  • Purification: Wash the combined organic extracts with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][5] This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The bromophenyl moiety is a common feature in many drug candidates, and the ability to functionalize this position via cross-coupling reactions is a powerful tool in medicinal chemistry. For instance, related bromofluorobenzonitrile derivatives are used in the synthesis of inhibitors for various kinases, which are important targets in cancer therapy.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for researchers in drug discovery and materials science. This guide has provided an overview of its chemical properties, synthetic methods, and key applications, offering a solid foundation for its use in the laboratory.

References

3-Bromo-5-fluorobenzonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and spectroscopic data are provided to support laboratory research and development.

Chemical Structure and Properties

This compound is a disubstituted benzonitrile featuring a bromine atom and a fluorine atom at the meta positions relative to the nitrile group. This substitution pattern makes it a versatile intermediate for introducing a 3-bromo-5-fluorophenyl moiety into target molecules.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 179898-34-1[1]
Molecular Formula C₇H₃BrFN
Molecular Weight 200.01 g/mol
Appearance Solid
Melting Point 43 °CN/A
Boiling Point 218.7±20.0 °C (Predicted)N/A
Density 1.69±0.1 g/cm³ (Predicted)N/A
SMILES C1=C(C=C(C=C1F)Br)C#N[1]
InChI InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds and standard spectroscopic principles.

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃, 400 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
¹H NMR ~7.6m-H-2
~7.5m-H-4
~7.3m-H-6
¹³C NMR ~162 (d)dJCF ≈ 250C-5
~134 (d)dJCF ≈ 8C-1
~127 (d)dJCF ≈ 3C-4 or C-6
~123 (d)dJCF ≈ 10C-3
~119 (d)dJCF ≈ 24C-2 or C-6
~117s--CN
~114 (d)dJCF ≈ 23C-2 or C-6

Note: Actual chemical shifts and coupling constants may vary. The assignments are based on predicted electronic effects of the substituents.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
201Moderate[M+2]⁺ (containing ⁸¹Br)
199Moderate[M]⁺ (containing ⁷⁹Br)
120High[M - Br]⁺
93Moderate[M - Br - HCN]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Sandmeyer reaction starting from 3-bromo-5-fluoroaniline. This multi-step process involves the diazotization of the aniline followed by cyanation.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of 3-bromo-5-fluoroaniline

  • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-bromo-5-fluoroaniline (1 equivalent) to a solution of hydrobromic acid (HBr, 48%, ~3 equivalents).

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

G Synthesis of this compound via Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 3-Bromo-5-fluoroaniline B Diazonium Salt A->B  NaNO₂, HBr  0-5 °C C This compound B->C  CuCN, NaCN  Heat

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of complex heterocyclic molecules, many of which are scaffolds for potent and selective kinase inhibitors. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups. The nitrile group can be transformed into other functional groups, such as amines or amides, to further elaborate the molecular structure.

Potential Role in the Synthesis of JAK and EGFR Inhibitors

The Janus kinase (JAK) family of tyrosine kinases and the epidermal growth factor receptor (EGFR) are critical mediators of signaling pathways that are often dysregulated in cancer and inflammatory diseases.[2][3] Many small-molecule inhibitors of these kinases feature nitrogen-containing heterocyclic cores, such as pyrimidines, pyrazoles, and quinazolines. This compound can serve as a key precursor for the construction of these scaffolds.

G Role of this compound in Kinase Inhibitor Synthesis cluster_0 Cross-Coupling Reactions cluster_1 Intermediate Scaffolds cluster_2 Heterocyclization cluster_3 Kinase Inhibitors cluster_4 Signaling Pathways A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Biaryl Nitriles B->D E Alkynylbenzonitriles C->E F Pyrimidine, Pyrazole, Quinazoline Scaffolds D->F E->F G JAK Inhibitors F->G H EGFR Inhibitors F->H I JAK-STAT Pathway G->I  Inhibition J EGFR Pathway H->J  Inhibition

Caption: Logical workflow from starting material to therapeutic target.

Experimental Protocols for Key Coupling Reactions

The following are representative protocols for Suzuki-Miyaura and Sonogashira reactions using an aryl bromide like this compound.

This reaction is used to form a carbon-carbon bond between the aryl bromide and an organoboron compound.[4][5]

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid or ester (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction couples the aryl bromide with a terminal alkyne.[6][7]

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 equivalents).

  • Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of an organic solvent (e.g., THF or DMF) and an amine base.

  • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety Information

This compound is a chemical that should be handled by trained professionals in a laboratory setting.

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Eye Irritation H319: Causes serious eye irritation

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide is intended for informational purposes for research and development applications. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions.

References

3-Bromo-5-fluorobenzonitrile physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a comprehensive overview of the known physical characteristics of this compound, a halogenated benzonitrile derivative.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₇H₃BrFN.[1][2] Its structure incorporates a benzene ring substituted with a bromine atom, a fluorine atom, and a nitrile group. This combination of functional groups influences its physical properties and reactivity.

Summary of Physical Data

The following table summarizes the key physical properties of this compound gathered from various chemical suppliers and databases. It is important to note that some of these values are predicted through computational models and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₇H₃BrFN[1][3][4]
Molecular Weight 200.01 g/mol - 200.02 g/mol [2][3][4]
CAS Number 179898-34-1[3][5][6]
Appearance White to pale yellow or pale cream crystals, powder, or fused solid.[5][5]
Melting Point 42.0 °C to 48.0 °C[3][4][5][6][7]
Boiling Point 218.7 ± 20.0 °C (Predicted)[4][6]
Density 1.69 ± 0.1 g/cm³ (Predicted)[4][6]
Solubility Soluble in Methanol.[6][6]
Flash Point 86.1 ± 21.8 °C[4]
Refractive Index 1.578 (Predicted)[4]
XLogP3 2.4[1][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published in peer-reviewed literature. The data available is typically generated by chemical manufacturers and suppliers. However, the following are standard methodologies that would be employed for such characterizations.

Melting Point Determination

The melting point of a solid crystalline substance like this compound is a key indicator of its purity. A common and standard method for its determination is the capillary melting point method .

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or a digital temperature sensor.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.

Boiling Point Determination

As the boiling point for this compound is predicted to be above 200 °C, its determination would require specific laboratory setups to achieve and safely handle such temperatures. A common method is distillation .

Methodology:

  • The compound is placed in a distillation flask fitted with a condenser and a thermometer.

  • The flask is heated, and the temperature is monitored.

  • The boiling point is recorded as the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, observed as a stable temperature reading on the thermometer during distillation.

Solubility Assessment

A qualitative or semi-quantitative assessment of solubility is typically performed to understand the compound's behavior in various solvents.

Methodology:

  • A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., methanol, water, DMSO).

  • The mixture is agitated (e.g., by vortexing) at a controlled temperature (often room temperature).

  • The solubility is observed and can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively by determining the concentration of the saturated solution.

Logical Relationships of this compound

The following diagram illustrates the logical connections between the compound's name, its structural representation (SMILES), and its primary chemical identifiers.

G Logical Relationship of this compound Identifiers Compound This compound SMILES SMILES: C1=C(C=C(C=C1F)Br)C#N Compound->SMILES Structure Formula Formula: C₇H₃BrFN Compound->Formula Composition CAS CAS: 179898-34-1 Compound->CAS Registry No. MolWeight MW: ~200.01 g/mol Formula->MolWeight Calculated From

Caption: Chemical identifiers for this compound.

References

Spectral Analysis of 3-Bromo-5-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-fluorobenzonitrile (C₇H₃BrFN), a halogenated aromatic nitrile of interest in synthetic chemistry and drug discovery. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₃BrFN[1]

  • Molecular Weight: 200.01 g/mol [1]

  • Exact Mass: 198.94329 Da[1]

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and publicly available information.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8t~1.5H-4
~7.7ddd~8.5, ~2.0, ~1.5H-2
~7.5ddd~8.5, ~2.5, ~2.0H-6

Note: Predicted values are based on the analysis of substituent effects on the benzene ring. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~162 (d, ¹JCF ≈ 250 Hz)C-5 (C-F)
~138 (d, ³JCF ≈ 8 Hz)C-1 (C-CN)
~132 (d, ³JCF ≈ 9 Hz)C-3 (C-Br)
~125 (d, ⁴JCF ≈ 3 Hz)C-4
~120 (d, ²JCF ≈ 22 Hz)C-2
~117CN
~115 (d, ²JCF ≈ 24 Hz)C-6

Note: Predicted values are based on typical chemical shifts for substituted benzene rings. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
~2230C≡N (Nitrile) stretch
~1580, ~1470, ~1430C=C Aromatic ring stretch
~1250C-F stretch
~880C-H bend (aromatic)
~740C-Br stretch

Note: The IR data is based on the known absorption frequencies of the functional groups present in the molecule. The data is consistent with information from sources indicating the use of a Bruker Tensor 27 FT-IR instrument.[1]

Table 4: Mass Spectrometry Data
m/z RatioInterpretation
199/201[M]⁺ Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes)
120[M-Br]⁺ Fragment
100[M-Br-CN]⁺ or [C₆H₃F]⁺ Fragment

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Process the FID with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe, using Electron Ionization (EI).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Groups Functional Group ID IR_Data->Functional_Groups Mol_Weight_Frag MW & Fragmentation MS_Data->Mol_Weight_Frag Report Comprehensive Spectral Report Structure_Elucidation->Report Functional_Groups->Report Mol_Weight_Frag->Report

References

Technical Guide to the Safe Handling of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Bromo-5-fluorobenzonitrile (CAS No. 179898-34-1), a key intermediate in pharmaceutical and agrochemical research.[1] The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₃BrFN[2][3]
Molecular Weight 200.01 g/mol [2][3]
Appearance White to pale yellow solid[1]
Melting Point 43 °C[3]
Boiling Point 218.7 ± 20.0 °C (Predicted)[3]
Flash Point 86.1 ± 21.8 °C[3]
Density 1.69 ± 0.1 g/cm³ (Predicted)[3]
IUPAC Name This compound[2]
CAS Number 179898-34-1[2][3]
InChIKey IADLVSLZPQYXIF-UHFFFAOYSA-N[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for this compound are detailed below.

Hazard ClassCategoryHazard Statement Code(s)Signal WordPictogram
Acute Toxicity, Oral 3 / 4H301 / H302Danger / WarningSkull and Crossbones / Exclamation Mark
Acute Toxicity, Dermal 3 / 4H311 / H312Danger / WarningSkull and Crossbones / Exclamation Mark
Acute Toxicity, Inhalation 3 / 4H331 / H332Danger / WarningSkull and Crossbones / Exclamation Mark
Skin Corrosion/Irritation 2H315WarningExclamation Mark
Serious Eye Damage/Irritation 2H319WarningExclamation Mark
Specific target organ toxicity — single exposure 3H335WarningExclamation Mark

Hazard Statements:

  • H301/H302: Toxic if swallowed / Harmful if swallowed.[2][3]

  • H311/H312: Toxic in contact with skin / Harmful in contact with skin.[2][3]

  • H331/H332: Toxic if inhaled / Harmful if inhaled.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. The hazard classifications are based on data submitted by chemical suppliers and regulatory bodies.

Safe Handling and Emergency Procedures

The following diagram outlines the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

SafeHandlingWorkflow RiskAssessment Risk Assessment: - Review SDS - Identify hazards (Toxic, Irritant) - Plan experiment EngineeringControls Engineering Controls: - Use chemical fume hood - Ensure adequate ventilation RiskAssessment->EngineeringControls PPE Personal Protective Equipment (PPE): - Nitrile gloves - Safety goggles/face shield - Lab coat EngineeringControls->PPE Handling Safe Handling: - Avoid contact with skin, eyes, and clothing - Avoid dust formation - Use non-sparking tools PPE->Handling Storage Proper Storage: - Store in a tightly closed container - Keep in a cool, dry, well-ventilated place - Store away from incompatible materials (e.g., strong oxidizing agents) Handling->Storage Spill Spill Response: - Evacuate area - Wear appropriate PPE - Absorb with inert material - Collect for disposal Handling->Spill Exposure Exposure Response Handling->Exposure Inhalation Inhalation: - Move to fresh air - Seek immediate medical attention Exposure->Inhalation SkinContact Skin Contact: - Remove contaminated clothing - Wash skin with soap and water - Seek medical attention Exposure->SkinContact EyeContact Eye Contact: - Rinse with water for several minutes - Remove contact lenses, if present - Seek immediate medical attention Exposure->EyeContact Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth - Seek immediate medical attention Exposure->Ingestion

Caption: Workflow for safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[4][5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[4][5] Do not allow product to reach drains.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this compound.

References

An In-depth Technical Guide to 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature makes it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo and fluoro substituents allows for selective and sequential reactions, offering chemists precise control over the construction of intricate molecular architectures. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

IUPAC Name and Chemical Structure

The unequivocally confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2].

The chemical structure consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 5, and a nitrile group (-C≡N) at position 1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 179898-34-1[1][3]
Molecular Formula C₇H₃BrFN[3]
Molecular Weight 200.01 g/mol [3]
Appearance Solid
Melting Point 43 °C[3]
Boiling Point 218.7 ± 20.0 °C (Predicted)[3]
Density 1.69 ± 0.1 g/cm³ (Predicted)[3]
Flash Point 86.1 ± 21.8 °C[3]
InChI InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H[2]
InChIKey IADLVSLZPQYXIF-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=C(C=C1F)Br)C#N[2]

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes to brominated and fluorinated benzonitriles exist, a common strategy involves the bromination of a fluorobenzonitrile precursor. A representative protocol for a similar transformation is the bromination of 3-nitrobenzotrifluoride using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid catalyst like sulfuric acid[4].

A plausible synthetic workflow for this compound could start from 3-fluoroaniline, proceeding through a Sandmeyer reaction to introduce the nitrile group, followed by selective bromination.

G cluster_synthesis Synthesis of this compound 3-Fluoroaniline 3-Fluoroaniline Diazonium_Salt 3-Fluorobenzenediazonium Salt 3-Fluoroaniline->Diazonium_Salt NaNO₂, HCl 3-Fluorobenzonitrile 3-Fluorobenzonitrile Diazonium_Salt->3-Fluorobenzonitrile CuCN (Sandmeyer Reaction) This compound This compound 3-Fluorobenzonitrile->this compound Br₂, FeBr₃ (Bromination)

Caption: Plausible synthetic route to this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to the fluorine and bromine atoms showing characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak is expected around 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. The C-Br and C-F stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (200.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs)[5]. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds found in many modern drugs[5].

The fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule[5]. The nitrile group can serve as a precursor to other functional groups, such as amines or carboxylic acids, or it can act as a hydrogen bond acceptor in interactions with biological targets.

While direct biological activity of this compound itself is not extensively documented, its utility is demonstrated in its role as a key intermediate. For instance, a closely related compound, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), which is a target for various neurological and psychiatric disorders.

G cluster_drug_discovery Role in Drug Discovery Start This compound Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Intermediate Complex Intermediate Coupling->Intermediate Modification Further Functional Group Modification Intermediate->Modification API Active Pharmaceutical Ingredient (API) Modification->API Target Biological Target (e.g., Kinase, Receptor) API->Target Modulates Activity

Caption: Workflow of this compound in drug discovery.

Involvement in Signaling Pathways

As a synthetic intermediate, this compound is not expected to have a direct role in biological signaling pathways. However, the molecules synthesized from it are often designed to modulate the activity of key proteins in signaling cascades. For example, many kinase inhibitors, which are a major class of anticancer drugs, can be synthesized using building blocks like this compound. These inhibitors can block signaling pathways that are hyperactivated in cancer cells, such as the Bcr-Abl tyrosine kinase pathway in chronic myeloid leukemia. The bromo-pyrimidine analogues, for example, have been investigated as Bcr/Abl tyrosine kinase inhibitors[6].

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its trifunctional nature allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex and biologically active molecules. The ability to perform selective cross-coupling reactions at the bromine position, coupled with the beneficial effects of the fluorine substituent on pharmacokinetic properties, ensures that this compound will continue to be a key building block in the development of new drugs and other advanced materials. This guide has provided a detailed overview of its properties, synthesis, and applications, highlighting its importance for professionals in the field of drug development and chemical synthesis.

References

Physicochemical Properties of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluorobenzonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide focuses on the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific quantitative solubility data is not widely published, this document provides a framework for its determination, including detailed experimental protocols and the compound's known physical properties.

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₇H₃BrFN[1][2][3]
Molecular Weight 200.01 g/mol [1][2][3]
Melting Point 43 °C[2][4]
Boiling Point 218.7 ± 20.0 °C (Predicted)[2][4]
Density 1.69 ± 0.1 g/cm³ (Predicted)[2][4]
Appearance Solid
Solubility Soluble in Methanol[4]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on standard laboratory practices for solubility assessment.[5][6][7]

Objective: To quantitatively determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short time to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted samples using a validated HPLC or GC method.

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Start: Excess this compound in selected solvents B Equilibration: Constant Temperature Agitation (24-48 hours) A->B C Phase Separation: Centrifugation B->C D Sample Collection: Aliquot of Supernatant C->D E Dilution: Prepare sample for analysis D->E F Quantitative Analysis: HPLC or GC E->F G Data Processing: Calibration Curve F->G H Result: Calculate Solubility G->H

Caption: Workflow for determining the solubility of a chemical compound.

Logical Flow for Qualitative Solubility Testing

For a rapid initial assessment, a qualitative solubility testing scheme can be employed. This helps in classifying the compound based on its solubility in different types of solvents.[5][7][8]

G cluster_0 cluster_1 Solvent Series A Start: Add this compound to Test Solvent B Observe for Dissolution A->B Water Water B->Water Test in NaOH_aq 5% NaOH (aq) Water->NaOH_aq If Insoluble Organic Organic Solvents (e.g., Methanol, Acetone) Water->Organic Also Test in HCl_aq 5% HCl (aq) NaOH_aq->HCl_aq If Insoluble H2SO4_conc Conc. H₂SO₄ HCl_aq->H2SO4_conc If Insoluble H2SO4_conc->Organic If Insoluble

References

Technical Guide: Physicochemical Properties and Synthetic Considerations of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physicochemical properties of 3-Bromo-5-fluorobenzonitrile, with a specific focus on its boiling point. It also outlines a general experimental protocol for boiling point determination and a representative synthetic workflow for related compounds, which are crucial for professionals in drug discovery and development.

Physicochemical Data of this compound

Quantitative data for this compound is summarized in the table below. This information is essential for understanding the compound's behavior in various experimental and synthetic conditions.

PropertyValueSource
Molecular Formula C₇H₃BrFN[1][2]
Molecular Weight 200.01 g/mol [1][2]
Predicted Boiling Point 218.7 ± 20.0 °C[3]
Melting Point 43 °C[3]
Predicted Density 1.69 ± 0.1 g/cm³[3]
Storage Temperature Room Temperature (in a dry, sealed container)[3]
Solubility Soluble in Methanol[3]

Experimental Protocol: Boiling Point Determination

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Clamp and stand

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample of this compound.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and attached test tube assembly into the Thiele tube, ensuring that the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent it from dissolving or snapping.

  • Heating: Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil via convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

  • Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source.

  • Reading the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

  • Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Synthetic Workflow and Logical Relationships

The synthesis of substituted benzonitriles often involves a multi-step process. While a specific protocol for this compound was not detailed in the provided search results, a general synthetic pathway for a similar compound, 5-bromo-2-fluorobenzonitrile, can be inferred. This involves the conversion of a substituted benzoyl chloride to a benzamide, followed by dehydration to the benzonitrile, and subsequent bromination.

G General Synthetic Workflow for a Substituted Benzonitrile cluster_0 Amide Formation cluster_1 Dehydration cluster_2 Bromination A Substituted Benzoyl Chloride C Substituted Benzamide A->C + NH3 B Ammonia B->C E Substituted Benzonitrile C->E + Dehydrating Agent D Dehydration Reagent (e.g., SOCl2, P2O5) D->E G Final Product (e.g., Bromo-substituted Benzonitrile) E->G + Brominating Agent F Brominating Agent (e.g., Br2, NBS) F->G

Caption: A generalized workflow for the synthesis of a bromo-substituted benzonitrile.

The experimental setup for the Thiele tube boiling point determination is a critical visualization for any researcher performing this procedure.

G Thiele Tube Boiling Point Determination Setup cluster_0 Apparatus Assembly cluster_1 Observational Logic ThieleTube Thiele Tube with Heating Oil Thermometer Thermometer Thermometer->ThieleTube inserted into TestTube Test Tube with Sample TestTube->Thermometer attached to CapillaryTube Inverted Capillary Tube CapillaryTube->TestTube placed in HeatSource Heat Source HeatSource->ThieleTube heats side arm StartHeating Apply Heat BubblesEmerge Continuous Bubbles Emerge StartHeating->BubblesEmerge RemoveHeat Remove Heat BubblesEmerge->RemoveHeat LiquidEntersCapillary Liquid Enters Capillary RemoveHeat->LiquidEntersCapillary RecordTemp Record Boiling Point LiquidEntersCapillary->RecordTemp

Caption: Logical workflow and setup for boiling point determination using a Thiele tube.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 3-Bromo-5-fluorobenzonitrile. It includes detailed experimental protocols for melting point determination, a summary of key data, and safety information pertinent to laboratory and research settings.

Physicochemical Properties of this compound

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrFN.[1][2][3] It presents as a white to pale yellow solid at room temperature.[1] This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to the reactivity conferred by its bromo, fluoro, and nitrile functional groups.[1]

Table 1: Quantitative Data for this compound

PropertyValueSource
Melting Point 43 °C[2]
48 - 52 °C[4]
Boiling Point 218.7 ± 20.0 °C (Predicted)[2]
240 - 241 °C[4]
Molecular Weight 200.01 g/mol [2][3][5]
Density ~1.6 g/cm³[1]
1.69 ± 0.1 g/cm³ (Predicted)[2]
1.658 g/cm³[4]
Flash Point 86.1 ± 21.8 °C[2]
101.0 °C[4]
CAS Number 179898-34-1[2][3][5]

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information about its purity. The following are standard methodologies for determining the melting point of this compound.

2.1. Capillary Melting Point Method

This is a common and straightforward method for determining the melting point of a solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

    • For a more accurate measurement, heat the block rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • A pure substance will typically have a sharp melting range of 1-2 °C.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetic aluminum pan.

  • Sealing the Pan: Place the lid on the pan and seal it using a crimper. This prevents any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the temperature program. A typical program would involve an initial equilibration step, followed by a heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final cooling step. The atmosphere is typically an inert gas like nitrogen.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Visualizations

Experimental Workflow for Melting Point Determination

G Workflow for Melting Point Determination cluster_0 Capillary Method cluster_1 Differential Scanning Calorimetry (DSC) A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Heat Rapidly to ~15°C Below Expected M.P. C->D E Heat Slowly (1-2°C/min) D->E F Record Temperature Range of Melting E->F G Weigh 1-5 mg of Sample into Pan H Seal Pan with Crimper G->H I Place Sample and Reference Pans in DSC H->I J Program Heating Ramp (e.g., 10°C/min) I->J K Run Analysis under Inert Atmosphere J->K L Determine Melting Point from Endotherm Onset K->L

Caption: Workflow for Melting Point Determination.

Key Safety Precautions for this compound

G Key Safety Precautions for this compound cluster_handling Handling Procedures cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage cluster_response Emergency Response A Use in a well-ventilated area or under a fume hood B Avoid breathing dust, fume, gas, mist, vapors, or spray A->B C Wash hands and exposed skin thoroughly after handling B->C D Do not eat, drink, or smoke when using this product C->D E Wear protective gloves F Wear protective clothing E->F G Wear eye and face protection (safety glasses, face shield) F->G H Keep container tightly closed I Store in a dry, cool, and well-ventilated place H->I J Store locked up I->J K IF IN EYES: Rinse cautiously with water for several minutes L IF ON SKIN: Wash with plenty of soap and water K->L M IF INHALED: Remove victim to fresh air L->M N IF SWALLOWED: Call a POISON CENTER or doctor M->N

Caption: Key Safety Precautions.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[6][7]

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a fume hood.[2][6] Avoid the formation of dust and aerosols.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][6] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[6] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6] If swallowed, call a poison center or doctor.[6]

For complete safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][6]

References

A Technical Guide to 3-Bromo-5-fluorobenzonitrile for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a key building block in pharmaceutical synthesis. The document details its commercial availability, quality specifications, and relevant experimental procedures. Furthermore, it explores its application in the development of targeted therapies, specifically focusing on its role as a precursor to inhibitors of the Hippo signaling pathway.

Commercial Sourcing and Specifications

This compound is readily available from a variety of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, ensuring reproducibility in synthetic applications. While pricing is subject to change and dependent on quantity, a general overview of suppliers and their offerings is provided below.

SupplierPurityAvailable Quantities
JHECHEM CO LTD98% - 99%Inquiry for bulk
Sigma-Aldrich≥97.5% (GC)1 g, 10 g (Discontinued, but may have remaining stock)
Thermo Scientific Chemicals98%1 g
TCI AMERICA>98.0% (GC)Inquiry for bulk
Matrix Scientific-Inquiry for bulk
BLD Pharm-Inquiry for bulk
Alfa Chemistry-Inquiry for bulk

Synthesis and Quality Control Protocols

The primary synthetic route to this compound is through the Sandmeyer reaction, a versatile method for the conversion of aryl amines to aryl halides.[1][2] The quality of the final product is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure high purity and identify any potential impurities.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 3-Amino-5-fluorobenzonitrile.

Materials:

  • 3-Amino-5-fluorobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-fluorobenzonitrile in aqueous hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Experimental Protocol: Quality Control by GC-MS

This protocol provides a general method for the purity assessment of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 50-300 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or acetone.

Application in Drug Discovery: Targeting the Hippo Signaling Pathway

This compound is a valuable intermediate in the synthesis of small molecule inhibitors targeting the Hippo signaling pathway.[5][6][7] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[8][9][10] Specifically, this benzonitrile derivative is a key component in the synthesis of inhibitors targeting Serine/threonine-protein kinases 3 and 4 (STK3/MST2 and STK4/MST1).[5][6][7]

These kinases are central to the Hippo signaling cascade.[5][6][7] Inhibition of STK3/4 activity prevents the phosphorylation of downstream effectors, leading to the activation of the transcriptional co-activator YAP, which can promote apoptosis in cancer cells.[8][11]

Below is a diagram illustrating the experimental workflow for the synthesis and quality control of this compound.

G Synthesis and QC Workflow for this compound cluster_synthesis Synthesis cluster_qc Quality Control Start 3-Amino-5-fluorobenzonitrile Diazotization Diazotization (HBr, NaNO2, 0-5°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Workup Extraction & Washing Sandmeyer->Workup Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product SamplePrep Sample Preparation (1 mg/mL in Dichloromethane) Product->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Purity Assessment) GCMS->DataAnalysis Result Purity > 98% DataAnalysis->Result

Caption: A flowchart of the synthesis and quality control process.

The following diagram illustrates the role of STK4 inhibitors, derived from this compound, within the Hippo signaling pathway.

G Hippo Signaling Pathway and STK4 Inhibition cluster_nucleus Nuclear Events Upstream Upstream Signals (e.g., Cell-Cell Contact) STK4 STK4 (MST1) Upstream->STK4 Activates LATS12 LATS1/2 STK4->LATS12 Phosphorylates YAP YAP LATS12->YAP Phosphorylates pYAP p-YAP (Inactive) Nucleus Nucleus YAP->Nucleus Translocation TEAD TEAD YAP->TEAD Binds pYAP->Nucleus Cytoplasmic Sequestration Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits Inhibitor STK4 Inhibitor (Derived from This compound) Inhibitor->STK4 Inhibits

Caption: The Hippo pathway and the action of STK4 inhibitors.

References

Methodological & Application

Synthesis of 3-Bromo-5-fluorobenzonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-5-fluorobenzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are intended for use by trained research scientists and professionals in drug development.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the construction of complex molecular architectures. Its utility stems from the presence of three reactive sites: the nitrile group, the bromine atom, and the fluorine atom, which can be selectively functionalized to introduce desired pharmacophores. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note details a robust and reproducible synthetic route to this compound, proceeding via a Sandmeyer reaction from a commercially available starting material.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the reduction of a nitro-group, followed by a Sandmeyer reaction. The overall transformation is depicted in the following scheme:

Synthesis_Pathway Start 3-Bromo-5-fluoronitrobenzene Intermediate 3-Bromo-5-fluoroaniline Start->Intermediate Reduction (e.g., Fe/HCl or H2/Pd-C) Diazonium Diazonium Salt Intermediate Intermediate->Diazonium Diazotization (NaNO2, HBr, 0-5 °C) Product This compound Diazonium->Product Sandmeyer Reaction (CuBr, HBr)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-fluoroaniline from 3-Bromo-5-fluoronitrobenzene

This protocol describes the reduction of the nitro group of 3-Bromo-5-fluoronitrobenzene to yield the corresponding aniline.

Materials:

  • 3-Bromo-5-fluoronitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-5-fluoronitrobenzene (1.0 eq).

  • Suspend the starting material in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (0.2-0.5 eq) dropwise.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to afford 3-Bromo-5-fluoroaniline, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 3-Bromo-5-fluoroaniline to the target compound using a Sandmeyer reaction. The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1][2][3]

Materials:

  • 3-Bromo-5-fluoroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄)

  • Beakers

  • Erlenmeyer flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a beaker, dissolve 3-Bromo-5-fluoroaniline (1.0 eq) in a solution of hydrobromic acid (48%, ~3.0-4.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

    • In a separate flask, prepare a solution of sodium nitrite (1.0-1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is indicated by a color change.

    • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate, larger beaker, prepare a solution of copper(I) bromide (1.0-1.2 eq) in hydrobromic acid (48%, ~2.0 eq).

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether (3 x volumes).

    • Combine the organic extracts and wash successively with water, a dilute solution of sodium sulfite (to remove any residual bromine), and a saturated solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and related compounds based on literature precedents.

ParameterProtocol 1: ReductionProtocol 2: Sandmeyer Reaction
Starting Material 3-Bromo-5-fluoronitrobenzene3-Bromo-5-fluoroaniline
Key Reagents Fe, HClNaNO₂, CuBr, HBr
Solvent EtOH/H₂OH₂O
Reaction Temperature Reflux (approx. 80-90 °C)0-5 °C (Diazotization), <10 °C to 60 °C (Sandmeyer)
Reaction Time 2-4 hours2-4 hours
Typical Yield >90% (crude)60-80%
Purity (post-purification) >95%>98%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge flask with 3-Bromo-5-fluoronitrobenzene B Add EtOH/H₂O and Fe powder A->B C Heat to reflux B->C D Add HCl dropwise C->D E Monitor by TLC D->E F Cool and filter E->F G Concentrate and neutralize F->G H Extract with EtOAc G->H I Dry and evaporate H->I J 3-Bromo-5-fluoroaniline I->J

Caption: Workflow for the synthesis of 3-Bromo-5-fluoroaniline.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve 3-Bromo-5-fluoroaniline in HBr/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C E Add diazonium salt solution C->E D Prepare cold CuBr/HBr solution D->E F Warm to RT, then heat E->F G Extract with organic solvent F->G H Wash and dry G->H I Evaporate solvent H->I J Purify (chromatography/distillation) I->J K This compound J->K

Caption: Workflow for the Sandmeyer synthesis of this compound.

Disclaimer: These protocols are intended for use by qualified professionals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for assessing and managing all risks associated with the handling of these chemicals.

References

Application Notes and Protocols for 3-Bromo-5-fluorobenzonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and synthetic utility of 3-Bromo-5-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. The following sections detail key reactions, provide experimental protocols, and summarize quantitative data for the synthesis of various derivatives.

Introduction

This compound is a valuable starting material for the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Key Reaction Mechanisms and Protocols

This section outlines the protocols for several key reactions involving this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and palladium-catalyzed cyanation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 3-position.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂Na₃PO₄Dioxane65-100Varies5-89[1]
Pd(OAc)₂ / RuPhosK₃PO₄n-Butanol100VariesGood to Excellent[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine is as follows:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOᵗBu).

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to 80-110 °C and stirred for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by chromatography to afford the desired arylamine.

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosKOᵗBuToluene902-2423-89[3]
[Pd(allyl)Cl]₂t-BuXPhost-BuONaTolueneVariesVariesGood[4]
Palladium-Catalyzed Cyanation

The cyano group can be introduced onto an aromatic ring via palladium-catalyzed cyanation of aryl halides, providing a route to valuable benzonitrile derivatives.

Experimental Protocol:

A procedure for the palladium-catalyzed cyanation of an aryl chloride using K₄[Fe(CN)₆] is as follows[5]:

  • A reaction tube is charged with the aryl halide (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), a palladium precatalyst, a ligand, and KOAc (0.125 equiv).

  • The vessel is sealed, evacuated, and backfilled with nitrogen.

  • Dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) are added via syringe.

  • The reaction is heated and stirred until completion.

  • The product is then extracted and purified.

Catalyst SystemCyanide SourceBaseSolventTemperature (°C)Yield (%)
Pd/CM-phosK₄[Fe(CN)₆]Na₂CO₃MeCN/water70up to 96[5]
Pd(OAc)₂K₄[Fe(CN)₆]·3H₂ONa₂CO₃DMA12010[6]

Biological Significance of this compound Derivatives

Derivatives of this compound have emerged as significant scaffolds in drug discovery, particularly as inhibitors of enzymes involved in cancer signaling pathways.

Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway

A crucial application of compounds derived from this compound is in the development of Tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a key role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer.[7][8][9]

In a healthy cell, a "destruction complex" (comprising APC, Axin, and GSK3β) targets β-catenin for ubiquitination and subsequent degradation by the proteasome. This keeps the levels of cytoplasmic β-catenin low. Tankyrases promote the degradation of Axin, a key component of this destruction complex.[5]

When the Wnt signaling pathway is aberrantly activated, or when Tankyrase is overactive, Axin is degraded, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation and tumor growth.[2]

Tankyrase inhibitors, some of which are synthesized using this compound as a starting material, function by inhibiting the catalytic activity of Tankyrase. This leads to the stabilization of Axin, reformation of the destruction complex, and subsequent degradation of β-catenin. The net effect is the downregulation of Wnt signaling and the inhibition of cancer cell growth.[5][7]

Visualizations

Reaction Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat cool Cool to RT heat->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: Inhibition of Wnt/β-catenin Pathway by a Tankyrase Inhibitor

Wnt_Pathway cluster_inhibition Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tankyrase_Inhibitor Tankyrase Inhibitor (e.g., derivative of This compound) Tankyrase Tankyrase Tankyrase_Inhibitor->Tankyrase inhibits Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Frizzled->Tankyrase activates Axin Axin Tankyrase->Axin promotes degradation Destruction_Complex Destruction Complex Axin->Destruction_Complex APC APC APC->Destruction_Complex GSK3b GSK3β GSK3b->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome degraded by beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Cell Proliferation Cell Proliferation Target_Genes->Cell Proliferation

Caption: Mechanism of Wnt/β-catenin pathway inhibition by a Tankyrase inhibitor.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromo-5-fluorobenzonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorobenzonitrile moiety in bioactive molecules and functional materials. The Suzuki coupling reaction offers a powerful and efficient method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of 3-aryl-5-fluorobenzonitriles.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle that involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][2] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[2]

Data Presentation: Comparative Reaction Conditions

While specific comprehensive studies on the Suzuki coupling of this compound are limited, the following table presents a compilation of representative reaction conditions gleaned from analogous couplings of substituted aryl bromides, including other bromobenzonitriles. These conditions can serve as a valuable starting point for reaction optimization.

Aryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)8012~85-95General Protocol
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012~90Analogous to[3]
4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10018~85-95Analogous to[3]
3-Chlorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)THF/H₂O (10:1)8016~80-90General Protocol
4-Trifluoromethylphenylboronic acidPEPPSI-IPr (1)-K₃PO₄ (2)t-BuOH/H₂O (5:1)806>95Analogous to[4]
2-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)9012~80-90General Protocol

Note: Yields are indicative and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with an arylboronic acid.

Protocol 1: Standard Thermal Suzuki Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a condenser and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (toluene, ethanol, and water) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.6 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (3 mL)

  • Deionized water (1 mL)

  • Microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki_Coupling_Mechanism Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (3-Bromo-5- fluorobenzonitrile) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ (Boronic Acid) + Base PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow General Experimental Workflow start Combine Reactants: This compound, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Purge with Ar or N₂) start->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: Extraction and Washing monitor->workup purify Purification: Column Chromatography or Recrystallization workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Logical_Relationship Key Parameters for Successful Suzuki Coupling Success Successful Suzuki Coupling Catalyst Palladium Catalyst & Ligand Catalyst->Success Base Choice of Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Success Solvent Solvent System (e.g., Toluene, Dioxane, THF, Water) Solvent->Success Temp Reaction Temperature & Time Temp->Success Substrates Substrate Purity & Equivalents Substrates->Success

Caption: Interrelated factors influencing the outcome of the Suzuki coupling.

References

3-Bromo-5-fluorobenzonitrile: A Versatile Building Block in Medicinal Chemistry for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 3-Bromo-5-fluorobenzonitrile has emerged as a crucial scaffold in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of therapeutic agents. Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, allows for diverse chemical modifications, making it an invaluable tool for drug discovery and development professionals. This building block has been instrumental in the creation of potent and selective modulators of various biological targets, most notably in the development of diagnostics and treatments for neurological disorders.

The strategic placement of the bromo, fluoro, and cyano groups on the benzonitrile core enables chemists to employ a variety of modern synthetic methodologies. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are foundational in the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups influences the reactivity of the aromatic ring and can impart desirable pharmacokinetic properties to the final drug candidate, such as enhanced metabolic stability and improved bioavailability.

One of the most significant applications of this compound is in the synthesis of the highly potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), [¹⁸F]FPEB. This radiolabeled compound is a promising positron emission tomography (PET) imaging agent for visualizing mGluR5 in the brain, which is implicated in a variety of neurological and psychiatric disorders.

Quantitative Analysis of mGluR5 Antagonists

The development of potent and selective mGluR5 antagonists is a key area of research. The following table presents the in vitro efficacy of a series of fenobam analogues, demonstrating the impact of structural modifications on their inhibitory activity. While not directly synthesized from this compound, this data illustrates the type of structure-activity relationship (SAR) studies that are crucial in drug discovery programs utilizing such building blocks. For comparison, FPEB, which is synthesized from this compound, exhibits a human mGluR5 IC50 of 0.66 nM and a Ki in rats of 0.20 nM.[1]

CompoundYield (%)IC₅₀ (nM) [human mGluR5]
4a H3-Cl40>10000
4b H4-Cl42>10000
4c H4-F55>10000
4d H3-CH₃483900
4e H4-CH₃51>10000
4f H4-OCH₃45>10000
4g (Fenobam analogue) CH₃3-Cl5050
4h CH₃3-Br5296
4i CH₃4-Cl47200
4j CH₃4-F60570
4k CH₃4-CH₃55320
4l CH₃3-CN49100
4m C₂H₅3-Cl43850
8 CH₃3-Cl (Thiourea)35570
10 CH₃3-Cl (reversed urea)45850
Fenobam ---43

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are intended to serve as a starting point for researchers, and optimization may be necessary for specific substrates.

Protocol 1: Sonogashira Coupling for the Synthesis of FPEB Precursor

This protocol describes the synthesis of 3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile, a key precursor for the PET tracer FPEB, via a Sonogashira coupling reaction.

Materials:

  • This compound

  • 2-Ethynylpyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equivalents) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equivalents) and CuI (0.3 equivalents).[2]

  • Degas the reaction mixture by bubbling with argon or nitrogen for 5 minutes at room temperature.[2]

  • Add the terminal alkyne (1.0 equivalent) dropwise to the reaction mixture.[2]

  • Stir the reaction mixture at room temperature for 16 hours.[2]

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine this compound, Pd(PPh3)4, and CuI in THF/Et3N Degas Degas with Argon/Nitrogen Reactants->Degas Add Alkyne Add 2-Ethynylpyridine Degas->Add Alkyne Stir Stir at Room Temperature for 16 hours Add Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 3-Fluoro-5-(pyridin-2-ylethynyl)benzonitrile Purify->Product

Sonogashira Coupling Workflow
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane and water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium phosphate (2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X L2 OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr' Ar-Ar' RedElim->ArAr' ArX Ar-X ArX->OxAdd Ar'B(OH)2 Ar'-B(OH)2 + Base Ar'B(OH)2->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add this compound (1.0 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene via syringe.

  • Degas the mixture by three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway of mGluR5

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a cascade of intracellular signaling events. It primarily couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to the modulation of various downstream effectors, including other ion channels and signaling proteins, ultimately influencing neuronal function.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq/G11 Gq/G11 mGluR5->Gq/G11 Activates PLC Phospholipase C (PLC) Gq/G11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Ca²⁺ Release IP3->Ca2+ Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca2+->Cellular_Response

mGluR5 Signaling Pathway

References

Applications of 3-Bromo-5-fluorobenzonitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Bromo-5-fluorobenzonitrile is a versatile bifunctional building block in modern organic synthesis, particularly valuable in the construction of complex molecules for the pharmaceutical and materials science industries. Its structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for strategic molecular elaboration. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the nitrile and fluorine substituents influences the reactivity of the aromatic ring, making it a key intermediate in the synthesis of targeted therapeutic agents such as PARP and kinase inhibitors. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Application Note 1: Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction is a powerful method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. This compound serves as an excellent aryl halide partner in this reaction, allowing for the introduction of various carbon-based functionalities at the 3-position. This reaction is particularly useful in the synthesis of complex organic molecules where mild reaction conditions are required.

A notable application of the Stille coupling with this compound is in the synthesis of precursors for USP30 inhibitors, which have potential applications in treating neurodegenerative diseases and cancer.[1] The reaction with tributyl(1-ethoxyvinyl)tin introduces a masked acetyl group, which can be further manipulated to build more complex heterocyclic structures.

Experimental Protocol: Stille Coupling of this compound

This protocol is adapted from a procedure described in patent WO2020212350A1 for the synthesis of 1-(3-cyano-5-fluorophenyl)ethan-1-one, a key intermediate.[1]

Reaction Scheme:

Br-C6H3(F)CN + Ar-B(OH)2 --[Pd catalyst, Base]--> Ar-C6H3(F)CN

Br-C6H3(F)CN + R1R2NH --[Pd catalyst, Ligand, Base]--> R1R2N-C6H3(F)CN

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Logic Start Reactants: This compound Amine (R2NH) Pd Precatalyst Ligand Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Heat Heat Reaction Mixture (80-110 °C) Inert->Heat Monitor Monitor Reaction via TLC or LC-MS Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Workup Aqueous Work-up and Extraction Complete->Workup Yes Purify Column Chromatography Workup->Purify Product N-Aryl-3-amino-5-fluorobenzonitrile Purify->Product

Caption: Logical workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-fluorobenzonitrile. This versatile building block is a valuable starting material for the synthesis of a wide range of complex organic molecules, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for structurally similar aryl bromides and serve as a comprehensive guide for the synthesis of novel compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is particularly effective for the synthesis of biaryl compounds.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various arylboronic acids. While specific data for this compound is not explicitly available in the cited literature, these examples with analogous substrates provide a strong indication of expected outcomes.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[1]
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292[2]
33-Bromopyridine3-Thienylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O901688[3]
44-Bromoacetophenone4-Tolylboronic acid[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄n-Butanol1002491[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene and water to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 3-Aryl-5-fluorobenzonitrile This compound->Product + Arylboronic_acid Arylboronic acid (R-B(OH)₂) Arylboronic_acid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura coupling.

Suzuki_Workflow A 1. Combine Reactants & Reagents (this compound, Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Solvents (Toluene, H₂O) B->C D 4. Heat & Stir (100 °C, 12-24 h) C->D E 5. Work-up (EtOAc/H₂O extraction, brine wash) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Product: 3-Aryl-5-fluorobenzonitrile G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene to produce a substituted alkene.

Data Presentation: Representative Conditions and Yields for Heck Reaction of Aryl Bromides

The following table presents typical conditions and yields for the Heck reaction of various aryl bromides. This data can serve as a guide for the reaction of this compound.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA1202485[4]
21-Bromo-4-nitrobenzeneMethyl acrylatePdCl₂(PPh₃)₂ (1)-Et₃NAcetonitrile801290[5]
33-Bromopyridinen-Butyl acrylatePd(OAc)₂ (1)-NaOAcDMF1401078[6]
44-BromobenzonitrileEthyl acrylatePd(OAc)₂ (5)-NaOAcDMF/THF1204882[7]

Experimental Protocol: General Procedure for Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous (5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a dry Schlenk flask, combine this compound, the alkene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMA via syringe.

  • Heat the reaction mixture to 120 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations:

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 3-Alkenyl-5-fluorobenzonitrile This compound->Product + Alkene Alkene Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., PPh₃) Ligand->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMA) Solvent->Product Heck_Workflow A 1. Combine Reactants & Reagents (this compound, Alkene, Pd(OAc)₂, PPh₃, K₂CO₃) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Solvent (Anhydrous DMA) B->C D 4. Heat & Stir (120 °C, 18-24 h) C->D E 5. Work-up (Filter, EtOAc/H₂O wash) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Product: 3-Alkenyl-5-fluorobenzonitrile G->H Buchwald_Hartwig_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 3-Amino-5-fluorobenzonitrile Derivative This compound->Product + Amine Amine Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Buchwald_Workflow A 1. Combine Catalyst, Ligand & Base (Pd₂(dba)₃, XPhos, NaOtBu) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Reactants in Solvent (this compound, Amine in Toluene) B->C D 4. Heat & Stir (100 °C, 16-24 h) C->D E 5. Work-up (Filter, EtOAc/H₂O wash) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Product: 3-Amino-5-fluorobenzonitrile Derivative G->H Sonogashira_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 3-Alkynyl-5-fluorobenzonitrile This compound->Product + Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Product Base Base (e.g., Et₃N) Base->Product Solvent Solvent (e.g., THF) Solvent->Product Sonogashira_Workflow A 1. Combine Reactants & Catalysts (this compound, Pd(PPh₃)₄, CuI) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Solvent & Base (THF, Et₃N) B->C D 4. Add Alkyne & Stir (RT to 60 °C, 12-24 h) C->D E 5. Work-up (Filter, EtOAc extraction, washes) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Product: 3-Alkynyl-5-fluorobenzonitrile G->H

References

Application Notes: The Versatile Role of 3-Bromo-5-fluorobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-fluorobenzonitrile is a key building block in the synthesis of a variety of agrochemicals. Its unique trifunctional nature, featuring a reactive bromine atom, a fluorine substituent, and a nitrile group, allows for diverse chemical modifications, making it an attractive starting material for the development of novel herbicides, fungicides, and insecticides. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl or alkyl groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. The fluorine atom often enhances the biological activity and metabolic stability of the final product.

This document provides a detailed overview of the application of this compound in the synthesis of a representative phenylpyrazole insecticide. While specific commercial agrochemicals directly synthesized from this starting material are not publicly disclosed, the following protocols and data are based on established synthetic routes for this class of compounds and serve as a practical guide for researchers in the field.

Representative Application: Synthesis of a Phenylpyrazole Insecticide

Phenylpyrazole insecticides are a class of broad-spectrum insecticides that act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. The following sections detail a representative synthetic pathway for a phenylpyrazole insecticide using this compound as a key intermediate.

Table 1: Summary of Key Synthetic Steps and Yields
StepReactionKey ReagentsProductTypical Yield (%)
1Sonogashira Coupling(Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile85-95
2DeprotectionK₂CO₃, Methanol3-Ethynyl-5-fluorobenzonitrile90-98
3CycloadditionEthyl diazoacetateEthyl 5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate70-80
4N-Arylation2,6-Dichloro-4-(trifluoromethyl)aniline, NaHEthyl 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate60-70
5Amide FormationNH₃, Methanol1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxamide80-90

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

Materials:

  • This compound

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (3.0 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.

  • Slowly add (trimethylsilyl)acetylene (1.2 eq) to the mixture.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile as a solid.

Step 2: Synthesis of 3-Ethynyl-5-fluorobenzonitrile

Materials:

  • 3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane

Procedure:

  • Dissolve 3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Ethynyl-5-fluorobenzonitrile. This product is often used in the next step without further purification.

Step 3: Synthesis of Ethyl 5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate

Materials:

  • 3-Ethynyl-5-fluorobenzonitrile

  • Ethyl diazoacetate

  • Toluene

Procedure:

  • Dissolve 3-Ethynyl-5-fluorobenzonitrile (1.0 eq) in toluene.

  • Heat the solution to 100-110°C.

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in toluene to the reaction mixture over a period of 1 hour.

  • Continue stirring at the same temperature for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain Ethyl 5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate.

Step 4: Synthesis of Ethyl 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate

  • 2,6-Dichloro-4-(trifluoromethyl)aniline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of Ethyl 5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 2,6-dichloro-4-(trifluoromethyl)aniline (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired N-arylated pyrazole.

Step 5: Synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxamide

Materials:

  • Ethyl 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate

  • Ammonia (saturated solution in methanol)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed pressure vessel at 60-70°C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final phenylpyrazole insecticide.

Visualizations

Synthetic_Pathway A This compound B 3-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile A->B Sonogashira Coupling C 3-Ethynyl-5-fluorobenzonitrile B->C Deprotection D Ethyl 5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate C->D Cycloaddition E Ethyl 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(3-cyano-5-fluorophenyl)-1H-pyrazole-3-carboxylate D->E N-Arylation F Phenylpyrazole Insecticide E->F Amide Formation

Caption: Synthetic pathway for a representative phenylpyrazole insecticide.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start with this compound reaction1 Sonogashira Coupling start->reaction1 workup1 Filtration & Concentration reaction1->workup1 tlc TLC/GC-MS Monitoring reaction1->tlc purification1 Column Chromatography workup1->purification1 reaction2 Deprotection purification1->reaction2 workup2 Extraction & Concentration reaction2->workup2 reaction2->tlc reaction3 Cycloaddition workup2->reaction3 workup3 Concentration reaction3->workup3 purification2 Column Chromatography workup3->purification2 reaction4 N-Arylation purification2->reaction4 workup4 Quenching & Extraction reaction4->workup4 purification3 Column Chromatography workup4->purification3 reaction5 Amide Formation purification3->reaction5 workup5 Concentration & Precipitation reaction5->workup5 end_product Final Product workup5->end_product nmr NMR Spectroscopy end_product->nmr ms Mass Spectrometry end_product->ms purity HPLC Analysis end_product->purity

Caption: General experimental workflow for synthesis and analysis.

Signaling_Pathway cluster_neuron Insect Neuron GABA_receptor GABA-gated Chloride Channel Chloride_ion Cl⁻ GABA_receptor->Chloride_ion Opens channel No_Chloride_influx No Cl⁻ Influx GABA_receptor->No_Chloride_influx Channel remains closed Neuron_hyperpolarization Neuron Hyperpolarization (Inhibition of nerve impulse) Chloride_ion->Neuron_hyperpolarization Influx leads to GABA GABA GABA->GABA_receptor Binds to receptor Insecticide Phenylpyrazole Insecticide Insecticide->GABA_receptor Blocks channel (non-competitive) Hyperexcitation Hyperexcitation of CNS No_Chloride_influx->Hyperexcitation Leads to Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death Results in

Caption: Mechanism of action for phenylpyrazole insecticides.

Application Note: Protocols for the Utilization of 3-Bromo-5-fluorobenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5-fluorobenzonitrile (CAS No: 179898-34-1) is a halogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its structure, featuring a benzonitrile core with strategically placed bromo and fluoro substituents, allows for selective and diverse chemical transformations. This makes it particularly useful in the fields of medicinal chemistry and materials science.[1][2][3] The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the nitrile and fluorine groups influences the reactivity of the aromatic ring.[3][4] This application note provides detailed protocols for its use, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction, and summarizes its applications in the synthesis of biologically active compounds and other advanced materials.

Chemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 179898-34-1[5][6]
Molecular Formula C₇H₃BrFN[5][6]
Molecular Weight 200.01 g/mol [5][6]
Appearance White to pale yellow solid/powder[1][7]
Melting Point 43.0 to 47.0 °C[8]
SMILES C1=C(C=C(C=C1F)Br)C#N[5]
InChI Key IADLVSLZPQYXIF-UHFFFAOYSA-N[5]

Safety and Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][8] Proper personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[9] Work should be conducted in a well-ventilated fume hood.[8][9]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS06DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.

Data compiled from multiple sources.[5][8]

Key Applications and Experimental Protocols

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. These reactions are foundational in drug discovery for creating novel therapeutic agents, including targeted therapies for cancer and inflammatory conditions.[2][3] It has also been used as a precursor in the synthesis of PET imaging agents, such as those targeting the metabotropic glutamate subtype 5 receptor (mGluR5).

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the C-C bond formation between this compound and a generic arylboronic acid. The Suzuki-Miyaura reaction is a robust and widely used transformation in organic synthesis.[10][11]

Objective: To synthesize a 3-aryl-5-fluorobenzonitrile derivative via a palladium-catalyzed Suzuki-Miyaura coupling.

Workflow Diagram:

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (this compound, Arylboronic Acid, Base) solvent 2. Add Solvents (e.g., Dioxane/Water) reagents->solvent degas 3. Degas Mixture (Argon Purge) solvent->degas catalyst 4. Add Catalyst (e.g., PdCl₂(dppf)) degas->catalyst heat 5. Heat & Stir (e.g., 100°C, 12-18h) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor extract 7. Extraction (Ethyl Acetate & Water) monitor->extract purify 8. Purification (Column Chromatography) extract->purify product 9. Final Product (Characterization) purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), XPhosPdG2) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF) and water

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Condenser and inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous organic solvent and water (typically in a 4:1 to 10:1 ratio).

  • Sparge the resulting mixture with Argon for 10-15 minutes to ensure it is thoroughly deoxygenated.[10]

  • Under a positive flow of Argon, add the palladium catalyst (and ligand, if separate).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated aqueous sodium chloride (brine) solution.[12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.[12]

Catalytic Cycle Visualization:

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition transmetal Ar-Pd(II)L₂(Ar') pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' (Product) transmetal->product center react1 Ar-Br (this compound) react1->pd2_complex react2 Ar'-B(OR)₂ + Base react2->transmetal

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Representative Data: While specific yields depend heavily on the coupling partners and conditions, Suzuki-Miyaura reactions involving aryl bromides are generally high-yielding.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
PdCl₂(dppf)K₂CO₃Dioxane/H₂O10070-95%
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065-90%
XPhosPdG2 / XPhosK₃PO₄THF/H₂O8075-98%
This table presents typical conditions and expected yields for Suzuki-Miyaura couplings of aryl bromides based on established literature.[10][13][14]
Biological Activity of Related Structures

Direct experimental data on the biological activity of this compound is not extensively published. However, its derivatives and structurally related compounds serve as important scaffolds in drug discovery.[15] For instance, brominated benzonitriles and isoquinolines have been investigated for their anticancer and antimicrobial properties. The data below is for structurally related compounds and is intended to provide insight into the potential pharmacological applications of molecules synthesized from this compound.[15]

Compound ClassSpecific CompoundCancer Cell LineActivity (IC₅₀ µM)
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1
Benzimidazo[2,1-a]isoquinolinoneThiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gNCI-H23 (Lung)13.97
Table adapted from a comparative analysis of structurally similar precursors.[15]

This data highlights the utility of the core structures that can be accessed using this compound as a starting material, reinforcing its importance for professionals in drug development.

Conclusion

This compound is a key intermediate for synthetic chemists, offering a reliable and versatile platform for constructing complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enables the efficient synthesis of biaryl compounds that are prevalent in pharmaceuticals and advanced materials. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this valuable chemical building block in their research and development endeavors.

References

3-Bromo-5-fluorobenzonitrile: A Key Precursor in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Bromo-5-fluorobenzonitrile is emerging as a critical starting material in the development of novel active pharmaceutical ingredients (APIs), particularly in the oncology space. Its unique trifunctional chemical architecture, featuring bromo, fluoro, and nitrile moieties, offers synthetic versatility for the construction of complex molecular frameworks. This application note details the use of this compound as a precursor for the pan-RAF and EGFR inhibitor, Lifirafenib (BGB-283), providing comprehensive experimental protocols and insights into its mechanism of action for researchers, scientists, and drug development professionals.

Introduction to this compound in API Synthesis

This compound serves as a valuable building block in medicinal chemistry due to the differential reactivity of its functional groups. The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl and heteroaryl substituents. The electron-withdrawing nature of the nitrile and fluorine groups influences the reactivity of the aromatic ring, enabling selective transformations. These characteristics make it an ideal precursor for the synthesis of targeted therapies, including kinase inhibitors.

Application Example: Synthesis of Lifirafenib (BGB-283)

Lifirafenib is a potent, orally bioavailable inhibitor of both RAF family kinases (A-RAF, B-RAF, and C-RAF), including the oncogenic BRAF V600E mutant, and the epidermal growth factor receptor (EGFR).[1] Its dual-targeting mechanism provides a strategy to overcome resistance to first-generation BRAF inhibitors. The synthesis of Lifirafenib can be efficiently achieved utilizing this compound as a key intermediate.

Synthetic Scheme Overview

The synthesis of a key intermediate for Lifirafenib involves a multi-step process commencing with this compound. A crucial step is a Suzuki-Miyaura coupling reaction to introduce a substituted pyrazole moiety at the bromine position. Subsequent functional group manipulations lead to the formation of the final API.

Experimental Workflow for a Key Synthetic Step

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_purification Workup & Purification start_A This compound reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) start_A->reaction start_B Pyrazole Boronic Ester start_B->reaction product 3-(Pyrazol-4-yl)-5-fluorobenzonitrile reaction->product purification Extraction Chromatography product->purification

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(Pyrazol-4-yl)-5-fluorobenzonitrile

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium Carbonate

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(pyrazol-4-yl)-5-fluorobenzonitrile.

Quantitative Data for Suzuki-Miyaura Coupling

ParameterValue
Yield85-95%
Purity (by HPLC)>98%
Reaction Time12 hours
Reaction Temperature90 °C

Mechanism of Action of Lifirafenib

Lifirafenib exerts its therapeutic effect by inhibiting key kinases in the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[1]

MAPK/ERK Signaling Pathway and Inhibition by Lifirafenib

G EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Regulates Gene Expression for Lifirafenib Lifirafenib Lifirafenib->EGFR Inhibits Lifirafenib->RAF Inhibits

Caption: Lifirafenib dually inhibits EGFR and RAF kinases.

Mutations in BRAF (a RAF kinase) or upstream activators like RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Lifirafenib's ability to inhibit both wild-type and mutant BRAF, as well as EGFR, provides a dual blockade of this oncogenic signaling cascade.[1] This is particularly important in tumors where resistance to first-generation BRAF inhibitors arises from EGFR-mediated reactivation of the pathway.[1]

In Vitro and In Vivo Evaluation of Lifirafenib

The efficacy of Lifirafenib, synthesized from precursors like this compound, is evaluated through a series of preclinical assays.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lifirafenib in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRAF V600E mutant melanoma cells)

  • Lifirafenib

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Lifirafenib in DMEM.

  • Treat the cells with varying concentrations of Lifirafenib and a vehicle control (DMSO) for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Representative IC50 Data for Lifirafenib

Cell LineGenotypeIC50 (nM)
A375BRAF V600E50 - 100
HT-29BRAF V600E100 - 200
NCI-H1975EGFR L858R/T790M200 - 400
Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Lifirafenib in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells for implantation

  • Lifirafenib

  • Vehicle (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer Lifirafenib orally at a predetermined dose and schedule.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Workflow for In Vivo Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint implantation Tumor Cell Implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization growth->randomization treatment_group Lifirafenib Administration randomization->treatment_group control_group Vehicle Administration randomization->control_group monitoring Tumor Volume & Body Weight Measurement treatment_group->monitoring control_group->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of complex APIs like Lifirafenib. Its strategic use in palladium-catalyzed cross-coupling reactions allows for the efficient construction of the core structures of targeted therapies. The detailed protocols provided herein offer a foundation for researchers to utilize this key building block in their drug discovery and development efforts. The dual inhibitory action of Lifirafenib on the RAF and EGFR kinases, as elucidated by the signaling pathway diagram, underscores the potential of APIs derived from this compound to address significant challenges in oncology, such as acquired drug resistance.

References

handling and storage procedures for 3-Bromo-5-fluorobenzonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 3-Bromo-5-fluorobenzonitrile, a key building block in pharmaceutical and agrochemical research. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

Proper understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C₇H₃BrFN[1][2]
Molecular Weight 200.01 g/mol [1][2][3]
Appearance White to pale yellow solid[4]
Melting Point 43 - 46 °C[5]
Boiling Point 218.7 ± 20.0 °C (Predicted)[2]
Density 1.69 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 86.1 ± 21.8 °C[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel must be aware of its potential dangers and the necessary precautions.

GHS Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Signal Word: Warning[2][3][6]

Precautionary Statements: [6][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Procedures

The following workflow outlines the essential steps for the safe handling and storage of this compound.

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Weigh and Dispense Compound C->D E Avoid Dust Formation D->E F Store in a Tightly Closed Container E->F I Decontaminate Work Area E->I G Keep in a Cool, Dry, and Well-Ventilated Place F->G H Protect from Light G->H J Dispose of Waste According to Regulations I->J

Handling and Storage Workflow

Experimental Protocols

This protocol details the standard procedure for handling this compound in a laboratory setting.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Glassware (e.g., round-bottom flask, beaker)

  • Stir bar

  • Fume hood

  • Analytical balance

Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety goggles with side shields

  • Laboratory coat

Procedure:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[6] Ensure that a chemical spill kit is readily accessible.

  • Personal Protection: Don the required PPE, including nitrile gloves, safety goggles, and a lab coat.[4][6]

  • Ventilation: Conduct all handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • Dispensing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper.

    • Avoid generating dust during transfer.[6]

    • Record the exact weight of the compound.

  • Reaction Setup:

    • Transfer the weighed compound into the reaction vessel.

    • If dissolving, add the appropriate solvent and a stir bar.

    • Ensure the reaction vessel is securely clamped.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent.

    • Dispose of contaminated weighing paper and any other disposable materials in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[6]

Proper storage is essential to maintain the stability and purity of this compound.

Conditions:

  • Container: Store in the original, tightly sealed container.[5][6]

  • Environment: Keep the container in a cool, dry, and well-ventilated area.[5][6]

  • Light: Protect from direct light.[5]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][9]

Procedure:

  • After use, ensure the container cap is tightly secured to prevent moisture ingress and contamination.

  • Label the container clearly with the chemical name, date received, and any relevant hazard warnings.

  • Place the container in a designated storage cabinet for toxic and combustible solids.[3]

  • Maintain an accurate inventory of the chemical.

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures immediately.

SituationAction
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures. Do not let the product enter drains.[6]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[5][6][11]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can safely handle and store this compound, ensuring a secure laboratory environment and the integrity of their research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, byproducts, and unreacted reagents. If synthesized via a Sandmeyer reaction from 3-amino-5-fluorobenzonitrile, potential impurities include:

  • Unreacted starting material (3-amino-5-fluorobenzonitrile).

  • Side products from the diazotization and Sandmeyer reaction, such as biaryl compounds.[1][2][3]

  • Residual copper salts if used as a catalyst.[1][3]

  • Solvents used in the reaction and workup.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of any impurities.

  • Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation of components.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 43-48 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the structure of the main compound and detect the presence of structurally different impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or No Crystal Formation The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
The solution has become supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the compound (43-48 °C).Use a lower-boiling point solvent.
The rate of cooling is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[5]
High concentration of impurities.Consider a preliminary purification step like a simple filtration or a quick column chromatography before recrystallization.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Compound and Impurities Inappropriate mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude compound by weight.
Cracks or channels in the silica gel bed.Ensure the silica gel is packed uniformly. Wet packing (slurry method) is generally preferred over dry packing to avoid air bubbles and channels.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
The compound may be reacting with the silica gel (which is slightly acidic).Deactivate the silica gel by pre-treating it with a small amount of a non-polar base like triethylamine mixed in the eluent.
Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying this compound by recrystallization. The key is to find a suitable solvent or solvent system.

Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

    • Ideal solvents will dissolve the compound when hot but not at room temperature.[6]

    • Good starting solvents to test include hexanes, ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Purification by Column Chromatography

This protocol is based on methods used for similar aromatic nitriles and provides a starting point for the purification of this compound.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal eluent system should give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃BrFN
Molecular Weight 200.01 g/mol [7][8]
Appearance White to off-white crystalline solid
Melting Point 43-48 °C[1]
Boiling Point ~219 °C (predicted)
CAS Number 179898-34-1[7][8]

Table 2: Purity Analysis Methods

Technique Typical Information Obtained Considerations
HPLC Quantitative purity (area %), retention time.Method development (column, mobile phase, detector) is required.
GC Quantitative purity (area %), retention time.Suitable for thermally stable and volatile compounds.
Melting Point Purity indication (sharp vs. broad range).Comparison to a reference standard is recommended.
NMR Structural confirmation, detection of proton/carbon-containing impurities.May not detect all impurities, especially those with similar structures.

Visualizations

experimental_workflow start Crude this compound purity_check Assess Purity (TLC, GC, or LC) start->purity_check decision Is Purity >98%? purity_check->decision recrystallization Recrystallization decision->recrystallization No, minor impurities column_chromatography Column Chromatography decision->column_chromatography No, significant impurities or close-running spots on TLC final_product Pure this compound decision->final_product Yes recrystallization->final_product column_chromatography->final_product end End final_product->end

Caption: Decision workflow for selecting a purification method.

recrystallization_workflow start Start with Crude Product solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration drying Dry Crystals filtration->drying end Pure Crystals drying->end

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-fluorobenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. Two common synthetic routes are considered:

  • Route A: Sandmeyer Reaction of 3-Amino-5-fluorobenzonitrile.

  • Route B: Electrophilic Bromination of 3-Fluorobenzonitrile.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause Recommended Solution Applicable Route(s)
Low Yield of Desired Product Incomplete diazotization of the starting aniline.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm a slight excess of nitrous acid.A
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold (0-5°C) at all times and use it immediately after preparation.A
Inefficient bromination.Ensure the use of a suitable brominating agent and catalyst. For Route B, consider using N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator or a Lewis acid. For Route A, ensure the copper(I) bromide is of good quality and used in stoichiometric amounts.A, B
Presence of Phenolic Impurities (e.g., 3-Hydroxy-5-fluorobenzonitrile) Reaction of the diazonium salt with water.Minimize the amount of water in the reaction mixture and maintain a low temperature. Ensure the reaction is carried out under acidic conditions to suppress phenol formation.A
Formation of Regioisomers (e.g., 2-Bromo-5-fluorobenzonitrile, 4-Bromo-3-fluorobenzonitrile) Non-selective bromination.Optimize reaction conditions for better regioselectivity. In Route B, this can involve adjusting the temperature, solvent, and brominating agent. The directing effects of the fluorine and nitrile groups should favor the desired isomer, but optimization is key.B
Presence of Poly-brominated Byproducts Over-bromination of the aromatic ring.Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain control over the reaction.B
Unreacted Starting Material in Final Product Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient mixing. For Route A, ensure complete conversion of the aniline. For Route B, ensure sufficient activation of the brominating agent.A, B
Formation of Azo Compounds Coupling of the diazonium salt with unreacted aniline.Ensure slow addition of the sodium nitrite solution to the acidic solution of the aniline to maintain a low concentration of free aniline.A
Biaryl Impurities Radical coupling of aryl intermediates.Use a scavenger for aryl radicals if this is a significant issue. Ensure efficient trapping of the aryl radical by the bromide source.A

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the Sandmeyer synthesis of this compound (Route A)?

A1: The most common impurities include:

  • 3-Hydroxy-5-fluorobenzonitrile: Formed from the reaction of the diazonium salt with water.

  • Unreacted 3-Amino-5-fluorobenzonitrile: Due to incomplete diazotization.

  • Azo compounds: Formed by the coupling of the diazonium salt with the starting aniline.

  • Biaryl compounds: Arising from the radical-mediated coupling of two aromatic rings.

Q2: I am observing multiple spots on my TLC plate after performing an electrophilic bromination of 3-fluorobenzonitrile (Route B). What could they be?

A2: The multiple spots likely correspond to:

  • Unreacted 3-Fluorobenzonitrile: The starting material.

  • This compound: The desired product.

  • Regioisomers: Such as 2-Bromo-5-fluorobenzonitrile and other isomers. The directing effects of the fluorine (ortho, para-directing) and nitrile (meta-directing) groups can lead to a mixture of products.

  • Poly-brominated products: Dibromo- or even tribromo-fluorobenzonitriles if an excess of the brominating agent was used.

Q3: How can I minimize the formation of the phenolic impurity in the Sandmeyer reaction?

A3: To minimize the formation of 3-Hydroxy-5-fluorobenzonitrile, it is crucial to maintain a low reaction temperature (0-5°C) during the diazotization and subsequent Sandmeyer reaction. The diazonium salt is thermally unstable and will decompose to the phenol at higher temperatures. Additionally, ensuring the reaction medium is sufficiently acidic helps to suppress the reaction with water.

Q4: What analytical techniques are best suited for identifying and quantifying impurities in my this compound product?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid qualitative monitoring of the reaction progress and initial purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities, including regioisomers and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the main product and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify major impurities by their characteristic signals.

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, several safety precautions are critical:

  • Diazonium salts are potentially explosive , especially when isolated in a dry state. Always handle them in solution and at low temperatures.

  • Brominating agents (e.g., bromine, NBS) are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Copper salts can be toxic. Avoid inhalation of dust and skin contact.

  • Cyanide-containing reagents , if used for the synthesis of the benzonitrile starting material, are highly toxic. Handle with extreme caution under strict safety protocols.

Experimental Protocols

Key Experiment: Sandmeyer Reaction for this compound (Illustrative)

  • Diazotization:

    • Dissolve 3-Amino-5-fluorobenzonitrile in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

    • Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of NaNO₂ solution until a positive test is obtained.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizations

Synthesis_and_Impurities cluster_route_a Route A: Sandmeyer Reaction cluster_route_b Route B: Electrophilic Bromination 3-Amino-5-fluorobenzonitrile 3-Amino-5-fluorobenzonitrile Diazonium Salt Diazonium Salt 3-Amino-5-fluorobenzonitrile->Diazonium Salt 1. NaNO2, HBr 2. 0-5°C 3-Bromo-5-fluorobenzonitrile_A This compound Diazonium Salt->3-Bromo-5-fluorobenzonitrile_A CuBr Phenolic Impurity 3-Hydroxy-5-fluorobenzonitrile Diazonium Salt->Phenolic Impurity H2O, Δ Azo Impurity Azo Impurity Diazonium Salt->Azo Impurity Unreacted Aniline Biaryl Impurity Biaryl Impurity Diazonium Salt->Biaryl Impurity Radical Coupling 3-Fluorobenzonitrile 3-Fluorobenzonitrile 3-Bromo-5-fluorobenzonitrile_B This compound 3-Fluorobenzonitrile->3-Bromo-5-fluorobenzonitrile_B Br2, Lewis Acid or NBS Regioisomeric Impurities Regioisomeric Impurities 3-Fluorobenzonitrile->Regioisomeric Impurities Br+ Poly-brominated Impurities Poly-brominated Impurities 3-Bromo-5-fluorobenzonitrile_B->Poly-brominated Impurities Excess Br+

Caption: Synthetic routes to this compound and potential impurity formation pathways.

Technical Support Center: 3-Bromo-5-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromo-5-fluorobenzonitrile. The focus is on improving reaction yields and addressing common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions. The bromine atom serves as a leaving group, making it an excellent substrate for palladium-catalyzed reactions such as:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.[3][4]

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Heck Reaction: To form carbon-carbon bonds with alkenes.[5]

The nitrile group can also be transformed into other functional groups like amines or carboxylic acids, further expanding its synthetic utility.

Q2: What makes this compound a useful building block in drug discovery?

A2: The substituents on the aromatic ring provide distinct advantages. The bromine atom allows for straightforward installation into complex molecules via cross-coupling reactions.[6] The fluorine atom and the nitrile group can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical considerations in pharmaceutical design.

Q3: Are there any specific safety precautions for handling this compound?

A3: Yes, this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[7] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions, the most prevalent transformations for this substrate.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield in my Suzuki-Miyaura coupling reaction. What are the first parameters I should investigate?

A: Low yield in Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically optimizing the reaction conditions. Key parameters to investigate include the catalyst system, base, solvent, and temperature.[1][8]

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. If a standard catalyst like Pd(PPh₃)₄ is failing, consider screening other options. For heteroaryl couplings, sterically bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective.[9]

  • Base Selection: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][9] The strength and solubility of the base can significantly impact the reaction rate and yield. Sometimes, a stronger base like an alkoxide (e.g., KOtBu) may be necessary, but be mindful of compatibility with other functional groups.[8]

  • Solvent Choice: A mixture of an organic solvent and water (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O) is often used.[5][8] The solvent system must be appropriate for both the organic and inorganic reagents. Ensure solvents are properly degassed to prevent catalyst deactivation.

  • Temperature: Reaction temperatures typically range from 80-120 °C.[2][10] If the reaction is sluggish, increasing the temperature may improve the yield. Microwave irradiation can also be an effective method to accelerate the reaction.[11]

Logical Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q: My Buchwald-Hartwig amination is not working. What are some specific considerations for this reaction?

A: The Buchwald-Hartwig amination requires careful selection of the ligand and base, as these are often different from those used in Suzuki couplings.[3][12]

  • Ligands: Sterically hindered phosphine ligands are essential. First-generation catalysts used ligands like P(o-tolyl)₃, while later generations employ more sophisticated ligands like BINAP, XantPhos, or BrettPhos for broader substrate scope and milder conditions.[12][13]

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is very common. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may also be effective, especially for sensitive substrates.[12][13]

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl bromide, where the bromine is replaced by a hydrogen atom. This can compete with the desired amination. This issue is often linked to the catalyst system or the presence of water.

Issue 2: Formation of Byproducts

Q: I am observing a significant amount of a homocoupled byproduct from my boronic acid in a Suzuki reaction. How can I minimize this?

A: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often caused by the presence of oxygen.

  • Degassing: Ensure that the reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst. Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes is crucial.[8]

  • Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Try reducing the amount of boronic acid used.

  • Temperature Control: Sometimes, running the reaction at a slightly lower temperature can reduce the rate of side reactions relative to the desired cross-coupling.

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is key to improving yield. The following tables summarize conditions that have been used for Suzuki-Miyaura and Buchwald-Hartwig reactions with similar aryl halides.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Parameter Condition 1 Condition 2 Condition 3 Reference
Pd Catalyst Pd(OAc)₂ (1 mol%) Pd-NHC@Eu-BCI (25 mg) XPhosPdG2 (5 mol%) [9],[10],[11]
Ligand RuPhos (2 mol%) (Internal to catalyst) XPhos (10 mol%) [9],[10],[11]
Base Na₂CO₃ (2 equiv) K₂CO₃ K₂CO₃ (3 equiv) [9],[10],[11]
Solvent Ethanol Ethanol Dioxane/H₂O [9],[10],[11]
Temperature 85 °C 80 °C 110 °C (Microwave) [9],[10],[11]

| Yield | Good to Excellent | 99% | Good to Excellent |[9],[10],[11] |

Table 2: Example Conditions for Buchwald-Hartwig Amination of Aryl Halides

Parameter Condition 1 Condition 2 Condition 3 Reference
Pd Catalyst [Pd(Cinamyl)Cl]₂ (1.5 mol%) Pd₂(dba)₃ [Pd(allyl)Cl]₂ (0.5 mol%) [13],[14]
Ligand XantPhos (6 mol%) TrixiePhos t-BuXPhos (2 mol%) [13],[14]
Base DBU (2 equiv) t-BuOLi t-BuONa [13],[14]
Solvent Toluene Toluene Toluene [13],[14]

| Yield | 85% (isolated) | Not specified | Good |[13],[14] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and condenser, add this compound and the arylboronic acid.

  • Add the base (K₂CO₃).

  • Add the dioxane/water solvent mixture.

  • Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition pd0->ox_add transmetal Transmetalation Complex ox_add->transmetal Transmetalation ox_add->transmetal red_elim Reductive Elimination Complex transmetal->red_elim red_elim->pd0 Reductive Elimination red_elim->pd0 product Ar-Ar' (Coupled Product) red_elim->product ar_x Ar-X (this compound) ar_x->ox_add ar_boronic Ar'-B(OR)2 (Boronic Acid/Ester) ar_boronic->transmetal base Base (e.g., K2CO3) base->transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and requires optimization based on the specific amine and reaction scale.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XantPhos, 0.08 eq)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst and the ligand.

  • Add the anhydrous, degassed toluene and stir for a few minutes to allow for pre-formation of the active catalyst.

  • To this mixture, add the this compound, the amine, and the base.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.[4][13]

References

Technical Support Center: 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile building block used in the synthesis of complex organic molecules. Its key reactive sites are the bromine atom, the nitrile group, and the aromatic ring itself. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine. The electron-withdrawing nature of the nitrile and fluorine groups also activates the aromatic ring for potential nucleophilic aromatic substitution (SNAr) reactions.

Q2: What are the main side reactions to be aware of during palladium-catalyzed cross-coupling reactions?

A2: The most common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 3-fluorobenzonitrile. This can be caused by various factors, including the presence of a proton source (e.g., water), the use of a strong base, or slow reductive elimination from the palladium complex. Another potential side reaction in Suzuki couplings is the protodeboronation of the boronic acid coupling partner, which also leads to the formation of a byproduct and reduces the yield of the desired product.

Q3: Can the nitrile group interfere with my reaction?

A3: Yes, under certain conditions. The nitrile group is generally stable under many cross-coupling conditions. However, if the reaction is run at high temperatures or in the presence of strong acids or bases for extended periods, the nitrile group can undergo hydrolysis. This can lead to the formation of the corresponding primary amide (3-bromo-5-fluorobenzamide) or carboxylic acid (3-bromo-5-fluorobenzoic acid) as a byproduct.

Q4: Is there a risk of reaction at the fluorine position?

A4: While the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. The fluorine atom is generally a better leaving group than bromine in SNAr reactions. This is a consideration if your reaction conditions involve potent nucleophiles and high temperatures.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Expected Outcome
Hydrodehalogenation of Starting Material Ensure all reagents and solvents are anhydrous. Use a weaker base such as K₃PO₄ or Cs₂CO₃. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. Screen lower reaction temperatures.Reduction in the formation of 3-fluorobenzonitrile and an increased yield of the desired biaryl product.
Protodeboronation of Boronic Acid Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Add the boronic acid to the reaction mixture just before the addition of the palladium catalyst.Minimized decomposition of the boronic acid, leading to a higher conversion to the desired product.
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents. Increase catalyst loading or use a more robust pre-catalyst.Improved catalyst lifetime and higher conversion rates.
Issue 2: Formation of Amide or Carboxylic Acid Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Nitrile Hydrolysis Avoid excessively high reaction temperatures and prolonged reaction times. Use non-aqueous bases where possible. If aqueous base is required, use the mildest effective base and the lowest possible concentration. Buffer the reaction mixture if compatible with the reaction chemistry.Preservation of the nitrile functional group and prevention of unwanted amide or carboxylic acid formation.

Quantitative Data on Side Reactions

The following table summarizes quantitative data for a Stille coupling reaction and provides illustrative yields for common side products in other reactions based on typical experimental observations.

Reaction Type Starting Material Desired Product Side Product Yield of Desired Product (%) Yield of Side Product (%) Reference
Stille CouplingThis compoundEthyl 5-(3-cyano-5-fluorophenyl)oxazole-2-carboxylateNot specified, but purification required45%Not quantified[1]
Suzuki CouplingThis compound3-Fluoro-5-phenylbenzonitrile3-Fluorobenzonitrile (from hydrodehalogenation)60-85% (Illustrative)5-20% (Illustrative)N/A
Buchwald-Hartwig AminationThis compound3-Amino-5-fluorobenzonitrile derivative3-Fluorobenzonitrile (from hydrodehalogenation)70-90% (Illustrative)5-15% (Illustrative)N/A
Nitrile Hydrolysis (Forced)This compound3-Bromo-5-fluorobenzoic acid3-Bromo-5-fluorobenzamide (intermediate)>90% (Illustrative)Trace (Illustrative)N/A

Experimental Protocols & Visualizations

Experimental Protocol: Stille Coupling of this compound

Reaction: Synthesis of ethyl 5-(3-cyano-5-fluorophenyl)oxazole-2-carboxylate.[1]

Procedure:

  • To a stirred solution of this compound (2 g, 10 mmol) in toluene (28 mL), add triphenylphosphine (PPh₃) (0.2 g, 0.8 mmol) and tributyl(1-ethoxyvinyl)tin (3.96 g, 10.9 mmol) under an argon atmosphere.

  • Purge the reaction mixture with argon for 10 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.37 g, 0.4 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 16 hours.

  • Cool the mixture to room temperature and add 1N HCl (20 mL).

  • Stir the mixture for 30 minutes.

  • Basify the mixture with solid sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude material by column chromatography using 10% ethyl acetate in hexane to obtain the final product.

Yield: 45%[1]

Diagrams

Reaction_Pathway cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Products A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) A->B C-C bond formation C Buchwald-Hartwig (R₂NH, Pd cat., Base) A->C C-N bond formation D Hydrolysis (H₃O⁺ or OH⁻) A->D Nitrile conversion E 3-Aryl-5-fluorobenzonitrile B->E F 3-Amino-5-fluorobenzonitrile Derivative C->F G 3-Bromo-5-fluorobenzoic Acid D->G

A diagram illustrating common reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Reaction Check_Byproduct Analyze crude mixture for 3-fluorobenzonitrile Start->Check_Byproduct Hydrodehalogenation Hydrodehalogenation is significant Check_Byproduct->Hydrodehalogenation Yes Other_Issue Minimal hydrodehalogenation Check_Byproduct->Other_Issue No Optimize_Base Use weaker, anhydrous base (e.g., K₃PO₄, Cs₂CO₃) Hydrodehalogenation->Optimize_Base Check_Catalyst Check catalyst activity and reaction atmosphere Other_Issue->Check_Catalyst Optimize_Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) Optimize_Base->Optimize_Ligand End Yield Improved Optimize_Ligand->End Check_Catalyst->End

A troubleshooting workflow for low yields in cross-coupling reactions.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The guidance is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This process involves two main steps:

  • Diazotization: The starting material, 3-amino-5-fluorobenzonitrile, is converted to its corresponding diazonium salt at low temperatures (typically 0-5 °C) using nitrous acid. Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, such as hydrobromic acid or sulfuric acid.

  • Sandmeyer Bromination: The diazonium salt is then reacted with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom, yielding the desired this compound.[2]

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Diazotization: Insufficient acid or sodium nitrite, or a reaction temperature that is too high, can lead to incomplete formation of the diazonium salt.[3]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C. This decomposition can lead to the formation of various byproducts, most notably 3-fluoro-5-hydroxybenzonitrile (see Troubleshooting Guide).[3]

  • Suboptimal Sandmeyer Reaction Conditions: The temperature of the copper(I) bromide solution, the rate of addition of the diazonium salt, and the quality of the CuBr catalyst are all critical for a successful reaction.

  • Side Reactions: The formation of side products such as phenols, biaryl compounds, and azo compounds can consume the starting material and reduce the yield of the desired product.[1]

Q3: What are the common impurities I should look for?

A3: Common impurities in the synthesis of this compound include:

  • 3-Fluoro-5-hydroxybenzonitrile: This is a major byproduct formed from the reaction of the diazonium salt with water, especially if the temperature is not strictly controlled.

  • Unreacted 3-amino-5-fluorobenzonitrile: Incomplete diazotization will result in the presence of the starting material in the final product.

  • Azo-coupled byproducts: The diazonium salt can couple with the starting amine or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.

  • Biaryl impurities: Coupling of two aryl radicals during the Sandmeyer reaction can lead to the formation of biphenyl derivatives.[1]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The primary safety concern during the scale-up of this synthesis is the thermal instability of the aryl diazonium salt. The diazotization reaction is exothermic, and poor heat management on a larger scale can lead to a runaway reaction with the rapid evolution of nitrogen gas, posing a significant explosion hazard. It is crucial to have a robust cooling system and to control the addition rate of sodium nitrite carefully. Diazonium salts should not be isolated in a dry state unless specifically stabilized, as they can be explosive.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization of 3-amino-5-fluorobenzonitrile.Ensure the use of a sufficient excess of acid (e.g., 2.5-3 equivalents of HBr). Monitor the completion of the diazotization reaction using starch-iodide paper to test for the presence of excess nitrous acid.[3] Maintain a reaction temperature of 0-5 °C throughout the addition of sodium nitrite.
Decomposition of the diazonium salt.Strictly maintain the temperature of the diazonium salt solution at 0-5 °C. Use the diazonium salt solution immediately after its preparation.
Inefficient Sandmeyer reaction.Ensure the copper(I) bromide solution is active. The temperature of the Sandmeyer reaction is also crucial; it is often carried out at or slightly above room temperature, but optimization may be required. The addition of the cold diazonium salt solution to the CuBr solution should be done portion-wise or as a slow, continuous stream to control the reaction rate and temperature.
Presence of 3-Fluoro-5-hydroxybenzonitrile Impurity Reaction of the diazonium salt with water.This is often due to elevated temperatures during diazotization or the Sandmeyer reaction. Ensure rigorous temperature control (0-5 °C) during the formation and handling of the diazonium salt. Minimize the amount of water in the reaction mixture where possible, although the reaction is typically run in an aqueous medium.
Formation of Colored Impurities (Azo Compounds) Coupling of the diazonium salt with unreacted 3-amino-5-fluorobenzonitrile or other aromatic species.Ensure complete diazotization before proceeding to the Sandmeyer step. The pH of the reaction mixture can also influence the rate of azo coupling; maintaining a strongly acidic environment during diazotization minimizes this side reaction.
Difficulty in Product Isolation and Purification The product is an oil or a low-melting solid, making filtration difficult.After the reaction is complete, the product is typically extracted into an organic solvent (e.g., diethyl ether, dichloromethane). The organic layer is then washed to remove acids and inorganic salts, dried, and the solvent is evaporated.
Co-elution of impurities during column chromatography.If column chromatography is used for purification, careful selection of the eluent system is necessary. A gradient elution might be required to separate the product from closely related impurities.
Product fails to crystallize.If crystallization is used for purification, selecting the appropriate solvent or solvent mixture is critical. Seeding with a small crystal of pure product can sometimes induce crystallization.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Diazotization of 3-amino-5-fluorobenzonitrile

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-fluorobenzonitrile (1.0 eq) in a solution of hydrobromic acid (48%, ~3.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to control the exotherm and prevent excessive foaming.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The completion of diazotization can be checked with starch-iodide paper (a positive test indicates the presence of excess nitrous acid).

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid (48%, ~1.0 eq).

  • Warm this solution to a temperature that will need to be optimized for the specific substrate, often starting around room temperature and potentially warming to 50-60 °C to ensure the reaction goes to completion.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at the chosen temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.

Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation, crystallization from a suitable solvent (e.g., hexane or ethanol/water mixture), or by column chromatography on silica gel.[5]

Data Presentation

Table 1: Effect of Diazotization Temperature on Impurity Formation (Hypothetical Data)

Temperature (°C)Yield of this compound (%)3-Fluoro-5-hydroxybenzonitrile Impurity (%)
0-585< 2
10-157010
> 2045> 25

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_diazotization Check Diazotization Completion start->check_diazotization check_temp_control Review Temperature Control check_diazotization->check_temp_control Yes incomplete_diazo Incomplete Diazotization check_diazotization->incomplete_diazo No check_catalyst Evaluate CuBr Catalyst check_temp_control->check_catalyst Good diazo_decomp Diazonium Salt Decomposition check_temp_control->diazo_decomp Poor inefficient_sandmeyer Inefficient Sandmeyer Reaction check_catalyst->inefficient_sandmeyer Suspect solution_diazo Increase acid/NaNO2 equivalents. Use starch-iodide paper test. incomplete_diazo->solution_diazo solution_temp Maintain 0-5 °C rigorously. Use diazonium salt immediately. diazo_decomp->solution_temp solution_catalyst Use fresh/high-quality CuBr. Optimize Sandmeyer reaction temperature. inefficient_sandmeyer->solution_catalyst

Troubleshooting workflow for low reaction yield.
Signaling Pathway of the Sandmeyer Reaction

Sandmeyer_Pathway cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_side_reaction Side Reaction 3-amino-5-fluorobenzonitrile 3-amino-5-fluorobenzonitrile Aryl Diazonium Salt Aryl Diazonium Salt 3-amino-5-fluorobenzonitrile->Aryl Diazonium Salt NaNO2, HBr Aryl Radical + N2 Aryl Radical + N2 Aryl Diazonium Salt->Aryl Radical + N2 Cu(I)Br (catalyst) 3-Fluoro-5-hydroxybenzonitrile 3-Fluoro-5-hydroxybenzonitrile Aryl Diazonium Salt->3-Fluoro-5-hydroxybenzonitrile + H2O, ΔT This compound This compound Aryl Radical + N2->this compound + Br-Cu(II)

Key steps in the Sandmeyer synthesis of this compound.

References

optimizing reaction conditions for 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis, reaction optimization, and troubleshooting for 3-Bromo-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from a corresponding aniline precursor, 3-Amino-5-fluorobenzonitrile, via a Sandmeyer reaction. This two-step process involves the formation of a diazonium salt followed by its conversion to the aryl bromide using a copper(I) bromide catalyst.[1][2][3] Another potential route, by analogy to similar compounds, is the direct bromination of 5-fluorobenzonitrile, though selectivity can be a challenge.[4]

Q2: What are the key applications of this compound in research and development?

A2: this compound is a versatile building block in medicinal chemistry and materials science.[5][6] The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functionalities.[1][7][8] The resulting complex molecules are often investigated as potential therapeutic agents, for example, as inhibitors of signaling pathways like the Hippo pathway, or as components in organic electronics.[9][10]

Q3: What are the main safety considerations when working with this compound?

A3: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[6] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Troubleshooting Guides

Synthesis of this compound via Sandmeyer Reaction

Problem: Low or no yield of this compound.

Possible Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 3-amino-5-fluorobenzonitrile is a critical first step.

    • Troubleshooting: Ensure the reaction temperature is maintained between 0-5°C.[11] Use a slight excess of sodium nitrite and ensure the solution is sufficiently acidic. The completion of diazotization can be tested using starch-iodide paper; a blue color indicates the presence of excess nitrous acid.[11]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures.

    • Troubleshooting: Keep the diazonium salt solution cold (0-5°C) at all times and use it immediately after preparation.[11]

  • Inactive Catalyst: The copper(I) bromide catalyst is crucial for the conversion of the diazonium salt to the aryl bromide.

    • Troubleshooting: Use freshly prepared or high-purity copper(I) bromide. The activity of the catalyst can diminish with improper storage.

Problem: Formation of side products.

Possible Causes & Solutions:

  • Phenol Formation: The diazonium group can be displaced by water to form the corresponding phenol.

    • Troubleshooting: Maintain a low reaction temperature and ensure a sufficient concentration of bromide ions in the reaction mixture.

  • Azo Coupling: The diazonium salt can couple with unreacted aniline to form colored azo compounds.

    • Troubleshooting: Ensure complete diazotization before proceeding to the next step. Slow, controlled addition of the sodium nitrite solution can help prevent a localized excess of aniline.

Suzuki-Miyaura Coupling Reactions

Problem: Low yield of the desired biaryl product.

Possible Causes & Solutions:

  • Catalyst/Ligand Inefficiency: The choice of palladium catalyst and ligand is critical for efficient coupling.

    • Troubleshooting: For an electron-deficient aryl bromide like this compound, catalyst systems with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.[12]

  • Suboptimal Base: The base plays a key role in the transmetalation step.

    • Troubleshooting: Screen a variety of bases. While stronger bases like NaOtBu can be effective, they may also promote side reactions. Milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a good starting point.[12]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be protonated and removed from the catalytic cycle, especially with electron-deficient partners.

    • Troubleshooting: Use anhydrous solvents and reagents to minimize sources of protons. Using a milder base can also help to suppress this side reaction.

Buchwald-Hartwig Amination Reactions

Problem: Low yield of the desired arylamine.

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Troubleshooting: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

  • Incorrect Ligand Choice: The ligand influences the stability and activity of the catalyst.

    • Troubleshooting: For coupling with primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[5] For more challenging couplings, sterically hindered biaryl phosphine ligands are often preferred.[1]

  • Base Incompatibility: The choice of base can significantly impact the reaction outcome.

    • Troubleshooting: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][13] However, for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[13]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve 3-amino-5-fluorobenzonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq).

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%).

    • Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)10075
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2)1,4-Dioxane11088
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)9045
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF8082

Note: This table presents representative data for the optimization of Suzuki-Miyaura coupling reactions with electron-deficient aryl bromides and may need to be adapted for specific substrates.[12][14]

Table 2: Representative Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene10092
2Pd(OAc)₂ (2)XPhos (4)LHMDS (1.5)THF8085
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)1,4-Dioxane12078
4[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃ (2)Toluene11095

Note: This table presents representative data for the optimization of Buchwald-Hartwig amination reactions and may need to be adapted for specific amine and aryl halide coupling partners.[1][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Cross-Coupling Reactions start 3-Amino-5-fluorobenzonitrile diazotization Diazotization (NaNO₂, HBr, 0-5°C) start->diazotization Step 1 diazonium_salt Aryl Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer Step 2 product This compound sandmeyer->product suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) product->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) product->buchwald biaryl Biaryl Product suzuki->biaryl arylamine Arylamine Product buchwald->arylamine

Caption: Synthetic workflow for this compound and its subsequent applications.

troubleshooting_suzuki cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield in Suzuki Coupling cause1 Inefficient Catalyst/Ligand issue->cause1 cause2 Suboptimal Base issue->cause2 cause3 Protodeboronation issue->cause3 cause4 Reaction Conditions issue->cause4 solution1 Screen Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos) cause1->solution1 solution2 Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) cause2->solution2 solution3 Use Anhydrous Solvents Employ Milder Base cause3->solution3 solution4 Ensure Inert Atmosphere Optimize Temperature cause4->solution4

Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling reactions.

hippo_pathway mst1_2 MST1/2 lats1_2 LATS1/2 mst1_2->lats1_2 phosphorylates yap_taz YAP/TAZ lats1_2->yap_taz phosphorylates yap_taz_p p-YAP/TAZ (Inactive) yap_taz->yap_taz_p tead TEAD yap_taz->tead co-activates degradation Cytoplasmic Sequestration & Degradation yap_taz_p->degradation gene_transcription Gene Transcription (Proliferation, Anti-apoptosis) tead->gene_transcription inhibitor Potential Inhibitor (Derived from this compound) inhibitor->tead blocks interaction

Caption: Simplified overview of the Hippo signaling pathway and a potential point of inhibition.

References

Technical Support Center: 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-Bromo-5-fluorobenzonitrile in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a stable crystalline solid under recommended storage conditions. However, stability issues can arise from improper handling, storage, and specific experimental conditions. Key concerns include:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under strong acidic or basic conditions and elevated temperatures.

  • Photosensitivity: While not extensively documented, prolonged exposure to UV light may lead to degradation. It is advisable to store the compound in a light-protected environment.[1]

  • Incompatibility with Strong Reagents: As a versatile building block, it is used in various reactions. However, it is incompatible with strong oxidizing agents and strong acids, which can lead to decomposition.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationCitation
Storage Temperature Room temperature.[2]
Atmosphere Store in a dry, well-ventilated place. Keep container tightly closed.[1]
Light Protect from light.[1]
Handling Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

Q3: What are the known hazardous decomposition products of this compound?

A3: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1]

Troubleshooting Guides for Common Reactions

General Instability During Reactions

Issue: Observation of unexpected side products, low yield, or complete reaction failure.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Thermal Decomposition If the reaction requires high temperatures, consider if the compound is degrading. Run a control experiment by heating the starting material in the reaction solvent without other reagents to check for decomposition. If decomposition is observed, explore milder reaction conditions or alternative synthetic routes.
Hydrolysis of Nitrile Group If the reaction is run in the presence of strong acids or bases, or with residual water at high temperatures, hydrolysis of the nitrile to the amide or carboxylic acid is possible. Ensure anhydrous conditions and consider using milder bases (e.g., K₂CO₃, Cs₂CO₃) or non-aqueous workups.
Reagent Incompatibility Beyond strong acids and oxidizing agents, consider the compatibility of all reagents with the aromatic bromide, fluoride, and nitrile functionalities. For instance, some organometallic reagents may react with the nitrile group.
Troubleshooting Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired biaryl product, or formation of significant side products.

Potential CauseTroubleshooting Steps
Side Reactions of the Nitrile Group While generally stable, under certain palladium-catalyzed conditions, the nitrile group can sometimes act as a directing group or participate in side reactions.[3][4] If unexpected products are observed, consider adjusting the ligand or reaction conditions to minimize interaction with the nitrile.
Protodeboronation of Boronic Acid A common side reaction where the boronic acid is replaced by a hydrogen atom. Ensure anhydrous and oxygen-free conditions. Use of appropriate bases (e.g., K₃PO₄, CsF) can sometimes suppress this side reaction.
Homocoupling of Boronic Acid Formation of a symmetrical biaryl from the boronic acid partner. This can be minimized by controlling the reaction temperature and using the correct palladium catalyst and ligand system.

Experimental Protocol: A General Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, boronic acid, palladium catalyst, ligand, and base in a flask. solvent Add anhydrous solvent (e.g., dioxane, toluene). reagents->solvent degas Degas the mixture (e.g., argon bubbling). solvent->degas heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench with water or saturated NH4Cl. cool->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify

A generalized workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Buchwald-Hartwig Amination

Issue: Low conversion of this compound to the desired amine product.

Potential CauseTroubleshooting Steps
Catalyst Deactivation The active palladium(0) catalyst can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Base The choice of base is critical. Strong bases like NaOtBu are common, but can be incompatible with other functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive substrates, potentially requiring higher temperatures.
Ligand Choice The ligand plays a crucial role in the efficiency of the reaction. The choice of ligand depends on the specific amine and aryl halide. Consider screening different phosphine-based ligands.
Reaction with the Nitrile Group Although less common, some catalytic systems might interact with the nitrile group. If side reactions are suspected, altering the catalyst and ligand combination may be beneficial.

Logical Relationship: Troubleshooting Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_substrate Substrate Issues start Low Yield in Buchwald-Hartwig Amination check_inert Verify Inert Atmosphere start->check_inert check_base Evaluate Base Choice start->check_base check_temp Optimize Temperature start->check_temp check_catalyst Screen Palladium Catalysts start->check_catalyst check_ligand Screen Ligands start->check_ligand check_solvent Check Solvent Purity/Type start->check_solvent nitrile_interference Consider Nitrile Group Interference start->nitrile_interference starting_material_purity Check Starting Material Purity start->starting_material_purity

Key areas to investigate when troubleshooting a Buchwald-Hartwig amination.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes its key physical properties.

PropertyValueCitation
Molecular Formula C₇H₃BrFN[5]
Molecular Weight 200.01 g/mol [5]
Melting Point 43 °C[6]
Boiling Point (Predicted) 218.7 ± 20.0 °C[6]
Density (Predicted) 1.69 ± 0.1 g/cm³[6]

For more detailed safety and hazard information, please refer to the manufacturer's Safety Data Sheet (SDS).

References

Technical Support Center: 3-Bromo-5-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluorobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving this versatile reagent, with a focus on byproduct removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Chan-Lam Coupling: To form aryl ethers, amines, or thioethers.

  • Nucleophilic Aromatic Substitution (SNAr): Where the bromide is displaced by a strong nucleophile.

Q2: I'm seeing multiple spots on my TLC after a Suzuki-Miyaura coupling reaction. What are the likely byproducts?

A2: In a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid, you can expect several byproducts in addition to your desired product (3-fluoro-5-arylbenzonitrile). These include:

  • Homocoupling Product: A biaryl compound formed from the coupling of two molecules of the arylboronic acid. This is often promoted by the presence of oxygen.[1]

  • Dehalogenated Byproduct: 3-Fluorobenzonitrile, resulting from the reduction of the starting material.

  • Unreacted Starting Materials: Residual this compound and the arylboronic acid.

  • Boric Acid and Palladium Catalyst Residues: Inorganic and organometallic residues from the reaction.

Q3: My Buchwald-Hartwig amination is giving a complex mixture. What are the potential side products?

A3: Similar to Suzuki-Miyaura couplings, Buchwald-Hartwig aminations can also yield a range of byproducts. An unproductive side reaction can be the beta-hydride elimination from the amide, leading to a hydrodehalogenated arene (3-fluorobenzonitrile) and an imine. You may also observe unreacted starting materials and catalyst residues.

Troubleshooting Guides: Byproduct Removal

Issue 1: Presence of Boronic Acid and its Homocoupling Byproduct in Suzuki-Miyaura Reactions

This is one of the most common challenges in purifying the products of Suzuki-Miyaura couplings. The homocoupling byproduct, in particular, can have similar polarity to the desired product, making chromatographic separation difficult.

G start Crude Reaction Mixture extraction Aqueous Workup: - Dilute with EtOAc - Wash with aq. NaOH or Na2CO3 start->extraction separate_layers Separate Organic and Aqueous Layers extraction->separate_layers organic_path Organic Layer: Contains desired product, homocoupling byproduct, unreacted starting material, and palladium residues. separate_layers->organic_path aqueous_path Aqueous Layer: Contains boronic acid salts and some palladium species. separate_layers->aqueous_path chromatography Column Chromatography on Silica Gel organic_path->chromatography product Purified Product: 3-Fluoro-5-arylbenzonitrile chromatography->product byproducts Separated Byproducts: - Homocoupling Product - Unreacted Starting Material chromatography->byproducts

Caption: Workflow for the removal of boronic acid and homocoupling byproducts.

  • Reaction Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with ethyl acetate (or another suitable organic solvent).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This basic wash will deprotonate the acidic boronic acid, rendering it water-soluble and facilitating its removal into the aqueous layer.[2]

  • Separation: Separate the organic layer. The aqueous layer can be extracted again with the organic solvent to ensure complete recovery of the product.

  • Brine Wash: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from the less polar homocoupling byproduct and any remaining starting material.

Purification StepKey Impurity RemovedTypical Purity Improvement
Aqueous NaOH/Na₂CO₃ Wash Unreacted Arylboronic AcidRemoves >95% of boronic acid
Column Chromatography Homocoupling Byproduct, Unreacted this compoundFrom crude mixture to >98% purity
Issue 2: Removal of Dehalogenated Byproduct and Unreacted Starting Material

The dehalogenated byproduct (3-fluorobenzonitrile) and unreacted this compound can be challenging to separate from the desired product due to their structural similarities.

G start Crude product after aqueous workup check_polarity Assess Polarity Difference via TLC start->check_polarity large_diff Sufficient Polarity Difference check_polarity->large_diff Yes small_diff Insufficient Polarity Difference check_polarity->small_diff No flash_chrom Flash Column Chromatography (Optimized Solvent System) large_diff->flash_chrom recrystallization Recrystallization small_diff->recrystallization hplc Preparative HPLC small_diff->hplc purified Purified Product flash_chrom->purified recrystallization->purified hplc->purified

Caption: Decision tree for separating halogenated starting material and byproducts.

1. Optimized Flash Column Chromatography:

  • Solvent System Screening: Carefully screen for an optimal solvent system using TLC. A solvent system that provides a clear separation (ΔRf > 0.2) between the desired product and the impurities should be chosen. Often, a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) will be effective.

  • Column Packing and Elution: Use a properly packed silica gel column with a high length-to-diameter ratio to improve resolution. Elute the column slowly with the optimized solvent system.

2. Recrystallization:

  • Solvent Selection: If the desired product is a solid, recrystallization can be a highly effective purification technique. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: Removal of Palladium Catalyst Residues

Residual palladium can be problematic, especially for pharmaceutical applications.

G start Crude Product filtration Filtration through Celite® or Silica Gel Plug start->filtration scavenger Treatment with a Palladium Scavenger (e.g., Activated Carbon, Thiol-functionalized Silica) filtration->scavenger final_product Palladium-Free Product scavenger->final_product

Caption: Standard procedures for the removal of residual palladium catalyst.

1. Filtration through Celite® or a Silica Gel Plug:

  • After the reaction workup, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Pass the solution through a short plug of Celite® or silica gel in a sintered glass funnel. The polar palladium residues are often adsorbed onto the stationary phase, while the less polar product elutes through.

2. Treatment with Palladium Scavengers:

  • For very low levels of palladium, specialized scavengers can be used.

  • Activated Carbon: Stir the product solution with activated carbon for a period, then filter to remove the carbon and the adsorbed palladium.

  • Thiol-functionalized Silica Gel: These commercially available scavengers have a high affinity for palladium. Stir the crude product solution with the scavenger, then filter.

This technical support center provides a starting point for troubleshooting common issues in reactions with this compound. For specific and challenging separation problems, further optimization of the described methods may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

analytical methods for assessing 3-Bromo-5-fluorobenzonitrile purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical assessment of 3-Bromo-5-fluorobenzonitrile purity. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanol groups on the column; improper mobile phase pH.[1][2]Use a column with end-capping or a highly deactivated stationary phase.[3] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Consider adding a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v).[1]
Poor Resolution/Overlapping Peaks Incorrect mobile phase composition; column degradation.[3]Optimize the mobile phase composition by adjusting the organic modifier concentration or using a gradient elution.[3] If the column is old or has been used extensively, consider replacing it.
Baseline Noise or Drift Contaminated mobile phase or detector; leaks in the system.[3]Ensure the use of high-purity solvents and degas the mobile phase.[3] Regularly inspect the system for leaks, especially around fittings and seals. Clean the detector flow cell if contamination is suspected.[4]
Inconsistent Retention Times Fluctuations in column temperature or mobile phase composition.[5]Use a column oven to maintain a stable temperature.[5] Ensure the mobile phase is well-mixed and prepared fresh daily.[5]

GC Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Active sites in the inlet liner or column; sample overloading.[4][6]Use a deactivated inlet liner and a column appropriate for polar compounds.[6] Reduce the injection volume or dilute the sample.[4]
Ghost Peaks Contamination from the septum, inlet, or previous injections.[4][6]Use a high-quality septum and replace it regularly.[4] Clean the inlet liner. Perform a blank run with solvent to flush the system.[7]
Poor Resolution of Isomers Inadequate column selectivity; non-optimal temperature program.Utilize a column with a stationary phase known for separating positional isomers, such as a mid-polarity phase (e.g., containing cyanopropyl groups).[8] Optimize the temperature ramp rate to enhance the separation of closely eluting peaks.
Decreased Sensitivity Contamination of the inlet or detector; column degradation.[7]Clean or replace the inlet liner and inspect the detector for any build-up.[7] Trim a small portion (10-30 cm) from the inlet side of the column.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: While a specific impurity profile is highly dependent on the manufacturing process, potential impurities could include regioisomers (e.g., 2-bromo-5-fluorobenzonitrile, 4-bromo-3-fluorobenzonitrile), starting materials from the synthesis (such as 1,3-dibromo-5-fluorobenzene), and related by-products from incomplete reactions. The presence of regioisomers is a significant concern for halogenated aromatic compounds.

Q2: Which analytical technique is best for determining the purity of this compound?

A2: Both HPLC and GC are suitable for purity assessment. HPLC is often preferred for its versatility and high resolution for a wide range of compounds.[9] GC is particularly effective for analyzing volatile and semi-volatile compounds and can be very sensitive, especially with a halogen-specific detector.[10] The choice of technique may depend on the available equipment and the specific impurities being targeted.

Q3: How can I confirm the identity of this compound?

A3: Spectroscopic methods are essential for identity confirmation. Mass Spectrometry (MS), often coupled with GC (GC-MS), will provide the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will give detailed structural information, confirming the connectivity of the atoms.

Q4: What is a good starting point for developing an HPLC method?

A4: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a small amount of acid like formic or phosphoric acid to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating impurities with different polarities.

Q5: My sample of this compound is a solid. How should I prepare it for analysis?

A5: this compound is a solid at room temperature.[11] For HPLC analysis, dissolve an accurately weighed amount of the sample in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. For GC analysis, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Ensure the sample is fully dissolved before injection.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

2. Gas Chromatography (GC) Method for Purity Assessment

This protocol is a general guideline and may require optimization.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of ethyl acetate to prepare a 1 mg/mL solution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃BrFN
Molecular Weight 200.01 g/mol [12]
CAS Number 179898-34-1[12]
Appearance White to pale yellow solid[9]
Melting Point 43 °C

Table 2: Typical Purity Specifications

SupplierPurity by GC (%)Purity by HPLC (%)
Supplier A>98.0-
Supplier B->99.0[9]
Supplier C≥97.5-

Visualizations

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_0 Sample Handling and Preparation cluster_1 Primary Purity Analysis cluster_2 Identity Confirmation cluster_3 Data Evaluation and Reporting SampleReceipt Receive this compound Sample SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) SampleReceipt->SamplePrep HPLC_Analysis HPLC Analysis (Reversed-Phase C18) SamplePrep->HPLC_Analysis Primary Method GC_Analysis GC Analysis (DB-5ms or similar) SamplePrep->GC_Analysis Alternative/Confirmatory Method GC_MS_Analysis GC-MS Analysis SamplePrep->GC_MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 19F) SamplePrep->NMR_Analysis DataAnalysis Analyze Chromatographic Data (Peak Area %, Impurity Profiling) HPLC_Analysis->DataAnalysis GC_Analysis->DataAnalysis GC_MS_Analysis->DataAnalysis NMR_Analysis->DataAnalysis PurityReport Generate Certificate of Analysis (Purity Value and Impurity Profile) DataAnalysis->PurityReport FinalDecision FinalDecision PurityReport->FinalDecision Accept/Reject Batch

References

Navigating the Synthesis of 3-Bromo-5-fluorobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-5-fluorobenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals, can present several challenges. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common hurdles encountered during its synthesis, primarily focusing on the widely used Sandmeyer reaction pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the diazotization of 3-bromo-5-fluoroaniline followed by a Sandmeyer reaction with a cyanide source.

Issue ID Problem Encountered Potential Cause(s) Recommended Solution(s)
SYN-001 Low or No Yield of Diazonium Salt Incomplete diazotization of 3-bromo-5-fluoroaniline.- Ensure the reaction temperature is maintained between 0-5 °C. - Use a fresh solution of sodium nitrite. - Ensure sufficient excess of mineral acid (e.g., HCl, H₂SO₄) is present.
SYN-002 Formation of a Dark Tar-Like Substance Decomposition of the diazonium salt.- Use the diazonium salt immediately after its preparation.[1] - Avoid exposing the diazonium salt solution to temperatures above 10 °C.[1] - Ensure slow and controlled addition of the diazonium salt to the copper(I) cyanide solution.
SYN-003 Presence of Phenolic Byproducts (e.g., 3-Bromo-5-fluorophenol) Reaction of the diazonium salt with water.- Maintain a strongly acidic environment during diazotization. - Minimize the amount of water in the reaction mixture where possible.
SYN-004 Formation of Azo Compounds (Colored Impurities) Coupling of the diazonium salt with unreacted 3-bromo-5-fluoroaniline or other aromatic species.- Ensure complete diazotization by using a slight excess of sodium nitrite. - Maintain a low reaction temperature to suppress coupling reactions.
SYN-005 Low Yield in the Sandmeyer (Cyanation) Step Inefficient displacement of the diazonium group.- Use a freshly prepared and active source of copper(I) cyanide. - Ensure the pH of the copper(I) cyanide solution is appropriately controlled. - Consider the use of a phase-transfer catalyst if insolubility is an issue.
PUR-001 Difficulty in Purifying the Final Product Presence of persistent impurities.- Wash the crude product with a solution of sodium bisulfite to remove unreacted bromine, followed by sodium bicarbonate to neutralize any acid, and finally with brine. - Consider column chromatography on silica gel for high purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Sandmeyer reaction.[2][3] This involves the diazotization of 3-bromo-5-fluoroaniline using sodium nitrite in the presence of a strong acid, followed by the reaction of the resulting diazonium salt with a copper(I) cyanide solution.

Q2: Why is temperature control so critical during the diazotization step?

A2: Aryl diazonium salts are thermally unstable and can readily decompose at elevated temperatures, leading to the formation of unwanted byproducts such as phenols and tar-like substances.[1][4] Maintaining a low temperature (typically 0-5 °C) is essential for the stability of the diazonium salt intermediate.

Q3: My reaction mixture turned a dark brown/black color after the addition of the diazonium salt. What happened?

A3: A dark coloration often indicates the decomposition of the diazonium salt. This can be caused by the temperature rising too high or the diazonium salt solution being stored for too long before use. It is crucial to use the diazonium salt immediately after its preparation and to add it slowly to the pre-cooled solution of the copper salt.[1]

Q4: I have a significant amount of a colored impurity in my final product. What could it be and how can I remove it?

A4: A common colored impurity is an azo compound, formed by the coupling of the diazonium salt with an electron-rich aromatic ring. To minimize its formation, ensure the diazotization reaction goes to completion. For removal, purification by column chromatography is often effective.

Q5: Are there alternative methods for the synthesis of this compound?

A5: Yes, an alternative route involves the dehydration of 3-bromo-5-fluorobenzamide. This can be achieved using a dehydrating agent such as phosphorus oxychloride or thionyl chloride. This method avoids the handling of potentially unstable diazonium salts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 3-bromo-5-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-fluoroaniline in a suitable aqueous mineral acid (e.g., a mixture of concentrated HCl and water).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous sodium or potassium cyanide). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with dilute sodium hydroxide, water, dilute hydrochloric acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps and logical flow of the Sandmeyer reaction for the synthesis of this compound.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Purification A 3-bromo-5-fluoroaniline C Diazonium Salt Formation (0-5 °C) A->C B NaNO2, HCl B->C E Cyanation Reaction C->E Immediate Use D Copper(I) Cyanide D->E F Extraction E->F G Washing F->G H Purification G->H I This compound H->I Final Product

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Bromo-5-fluorobenzonitrile and 3-Bromo-5-chlorobenzonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. This guide provides a comprehensive comparison of two closely related halogenated benzonitriles, 3-Bromo-5-fluorobenzonitrile and 3-Bromo-5-chlorobenzonitrile, offering valuable insights for researchers, scientists, and professionals in drug development.

These two compounds serve as versatile intermediates in the synthesis of a wide array of complex organic molecules, particularly in the construction of novel pharmaceutical agents. Their utility primarily stems from the presence of a bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions, and a nitrile group that can be further transformed. The key distinction lies in the presence of either a fluorine or a chlorine atom at the 5-position, which can influence the molecule's reactivity, physical properties, and ultimately the characteristics of the final product.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 3-Bromo-5-chlorobenzonitrile is presented in the table below. These properties are essential for designing reaction conditions and for the purification of synthetic intermediates.

PropertyThis compound3-Bromo-5-chlorobenzonitrile
CAS Number 179898-34-1[1][2]304854-55-5[3][4][5]
Molecular Formula C₇H₃BrFN[1][2]C₇H₃BrClN[3][4]
Molecular Weight 200.01 g/mol [1][2]216.46 g/mol [3][4]
Appearance White to off-white solidWhite to almost white powder/crystal[5]
Melting Point 43-46 °C70.7-71.1 °C[5]
Boiling Point Not readily available144 °C / 12mmHg[5]
Solubility Soluble in common organic solventsSoluble in Methanol[5]

Spectroscopic Data Comparison

The structural identity and purity of these compounds are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The aromatic region would display signals for the three protons on the benzene ring. The precise chemical shifts and coupling constants would be influenced by the specific halogen.

Expected ¹³C NMR Spectral Features: The spectra would show distinct signals for the seven carbon atoms, including the nitrile carbon and the six aromatic carbons. The chemical shifts of the carbons directly bonded to the halogens would be particularly informative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of both compounds are expected to show characteristic absorption bands.

Functional GroupCharacteristic Absorption (cm⁻¹)This compound3-Bromo-5-chlorobenzonitrile
C≡N (Nitrile) 2220 - 2260PresentPresent
C-Br (Bromo) 500 - 600PresentPresent
C-F (Fluoro) 1000 - 1400PresentAbsent
C-Cl (Chloro) 600 - 800AbsentPresent
Aromatic C-H 3000 - 3100PresentPresent
Aromatic C=C 1400 - 1600PresentPresent

Reactivity Analysis: A Focus on Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of these compounds lies in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. The reactivity of the C-Br bond is of central importance in these transformations.

In general, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. Given that both of our compounds of interest are aryl bromides, they are expected to be suitable substrates for these reactions.

While a direct experimental comparison of the Suzuki-Miyaura coupling of this compound and 3-Bromo-5-chlorobenzonitrile under identical conditions is not extensively documented in publicly available literature, some general principles can be applied. The electronic nature of the other substituent on the aromatic ring can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Both fluorine and chlorine are electron-withdrawing groups, which can enhance the electrophilicity of the carbon attached to the bromine, potentially facilitating the oxidative addition of the palladium catalyst.

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving these substrates.

Suzuki_Miyaura_Workflow ArylHalide Aryl Halide (this compound or 3-Bromo-5-chlorobenzonitrile) Reaction Reaction Mixture ArylHalide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane/Water) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Suzuki-Miyaura Cross-Coupling Workflow

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of these compounds and their application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 3-Bromo-5-halobenzonitriles

A common synthetic route to these compounds involves the Sandmeyer reaction starting from the corresponding aniline.

General Protocol for Diazotization and Sandmeyer Reaction:

  • Diazotization: Dissolve the starting aniline (e.g., 3-amino-5-fluorobenzonitrile or 3-amino-5-chlorobenzonitrile) in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. To this solution, add the cold diazonium salt solution portion-wise. The reaction is often accompanied by the evolution of nitrogen gas.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-bromo-5-halobenzonitrile.

The following diagram illustrates the logical relationship in the synthesis of these compounds.

Synthesis_Pathway cluster_fluoro Synthesis of this compound cluster_chloro Synthesis of 3-Bromo-5-chlorobenzonitrile Aniline_F 3-Amino-5-fluorobenzonitrile Diazonium_F Diazonium Salt Aniline_F->Diazonium_F NaNO₂, HBr 0-5 °C Product_F This compound Diazonium_F->Product_F CuBr, HBr Aniline_Cl 3-Amino-5-chlorobenzonitrile Diazonium_Cl Diazonium Salt Aniline_Cl->Diazonium_Cl NaNO₂, HBr 0-5 °C Product_Cl 3-Bromo-5-chlorobenzonitrile Diazonium_Cl->Product_Cl CuBr, HBr

Synthetic Pathways to Target Compounds
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the coupling of the title compounds with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

Both this compound and 3-Bromo-5-chlorobenzonitrile are valuable building blocks for organic synthesis, particularly in the construction of biaryl scaffolds through palladium-catalyzed cross-coupling reactions. The choice between the two will likely depend on the specific synthetic target and the desired electronic properties of the final molecule. The fluorine atom in this compound can impart unique properties such as increased metabolic stability and altered binding affinities in a drug candidate. Conversely, the chloro-substituted analog may offer different reactivity profiles or be more cost-effective for certain applications. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors. Further experimental investigation is warranted for a direct quantitative comparison of their reactivity under various cross-coupling conditions.

References

A Comparative Guide to the Reactivity of Fluorinated Benzonitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of positional isomers of fluorobenzonitrile—specifically 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile—in the context of nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of these isomers is crucial for the strategic design and synthesis of novel pharmaceutical compounds and other advanced materials. This comparison is based on established principles of physical organic chemistry, supported by illustrative diagrams and a detailed experimental protocol for a representative SNAr reaction.

Introduction to Reactivity in Fluorinated Benzonitriles

Fluorinated benzonitriles are valuable building blocks in organic synthesis due to the unique electronic properties conferred by the fluorine atom and the cyano group. The strong electron-withdrawing nature of both the fluorine atom (via its inductive effect) and the nitrile group (through both inductive and resonance effects) renders the aromatic ring susceptible to nucleophilic attack. This activation is a key principle in designing synthetic routes that rely on the displacement of the fluoride ion, which, despite the strength of the C-F bond, acts as an excellent leaving group in SNAr reactions.[1] The rate-determining step in these reactions is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount in determining the overall reaction rate.

Qualitative Comparison of Reactivity

Expected Order of Reactivity: 4-Fluorobenzonitrile > 2-Fluorobenzonitrile > 3-Fluorobenzonitrile

This predicted order is based on the principles of resonance stabilization of the anionic intermediate.

  • 4-Fluorobenzonitrile (para-isomer): The nitrile group is in the para position relative to the fluorine leaving group. In the Meisenheimer complex, the negative charge can be delocalized onto the electronegative nitrogen atom of the nitrile group through resonance. This provides significant stabilization to the intermediate, thereby lowering the activation energy and increasing the reaction rate.[2]

  • 2-Fluorobenzonitrile (ortho-isomer): Similar to the para-isomer, the ortho-position of the nitrile group allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. The negative charge can be delocalized onto the nitrile group, leading to a high degree of stabilization and, consequently, high reactivity. However, the close proximity of the nitrile group to the reaction center might introduce steric hindrance for the incoming nucleophile, potentially making it slightly less reactive than the 4-isomer in some cases.

  • 3-Fluorobenzonitrile (meta-isomer): When the nitrile group is in the meta position, it cannot directly participate in the resonance delocalization of the negative charge of the Meisenheimer complex. The stabilization from the nitrile group is limited to its inductive electron-withdrawing effect.[2] While this inductive effect does contribute to the stability of the intermediate, it is significantly less powerful than the resonance effect. As a result, 3-fluorobenzonitrile is expected to be the least reactive of the three isomers in SNAr reactions.

Data Presentation: A Qualitative Comparison

The following table summarizes the electronic effects and the expected relative reactivity of the fluorobenzonitrile isomers in nucleophilic aromatic substitution reactions.

IsomerPosition of -CN GroupElectronic Effect of -CN at Site of AttackStability of Meisenheimer ComplexExpected Relative Reactivity
4-Fluorobenzonitrile para-I, -M (Resonance)HighHighest
2-Fluorobenzonitrile ortho-I, -M (Resonance)HighHigh
3-Fluorobenzonitrile meta-IModerateLowest

Experimental Protocols

This section provides a detailed, representative methodology for a nucleophilic aromatic substitution reaction of a fluorobenzonitrile with an amine nucleophile. This protocol is adapted from established procedures for SNAr reactions of aryl fluorides.[3]

Reaction: Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile with Morpholine.

Materials:

  • 4-Fluorobenzonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in DMF or DMSO. To this solution, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is purified by column chromatography on silica gel to yield the desired 4-morpholinobenzonitrile.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic and logical aspects of the reactivity of fluorinated benzonitriles.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactants Fluorobenzonitrile + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Products Substituted Benzonitrile + Fluoride Ion Intermediate->Products Elimination of Fluoride

Caption: General workflow of a nucleophilic aromatic substitution (SNAr) reaction.

Meisenheimer_Stability cluster_isomers Fluorobenzonitrile Isomers cluster_reactivity Predicted SNAr Reactivity Title Relative Stability of Meisenheimer Intermediates Ortho 2-Fluorobenzonitrile High Stability Resonance Stabilization Reactivity_High High Ortho->Reactivity_High leads to Meta 3-Fluorobenzonitrile Low Stability Inductive Stabilization Only Reactivity_Low Low Meta->Reactivity_Low leads to Para 4-Fluorobenzonitrile Highest Stability Resonance Stabilization Reactivity_Highest Highest Para->Reactivity_Highest leads to

Caption: Logical relationship between isomer structure and predicted SNAr reactivity.

References

Comparative Guide to Alternative Reagents for 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3,5-Disubstituted Benzonitrile Scaffolds in Key Synthetic Transformations.

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. 3-Bromo-5-fluorobenzonitrile is a versatile reagent, widely utilized for its dual handles for functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive comparison of commercially available alternatives to this compound, offering insights into their relative performance in key chemical transformations, supported by available experimental data.

Overview of Compared Reagents

This guide focuses on a selection of 3,5-disubstituted benzonitriles that offer alternative halogen patterns, potentially providing advantages in reactivity, selectivity, or cost. The nitrile group is held constant as a key functional handle, while the halogen substituents are varied.

Table 1: Physical and Chemical Properties of this compound and its Alternatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound179898-34-1C₇H₃BrFN200.01
3-Chloro-5-iodobenzonitrile289039-30-1C₇H₃ClIN275.47
3,5-Dibromobenzonitrile97165-77-0C₇H₃Br₂N276.92
3,5-Dichlorobenzonitrile6575-00-4C₇H₃Cl₂N172.01

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of aryl halides in this reaction is heavily influenced by the nature of the halogen, with the general trend being I > Br > Cl.[1] This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, which affects the rate-determining oxidative addition step.

Key Insights:

  • 3-Chloro-5-iodobenzonitrile is expected to exhibit the highest reactivity at the iodo position, allowing for selective functionalization.

  • This compound and 3,5-Dibromobenzonitrile offer a balance of reactivity and stability.

  • 3,5-Dichlorobenzonitrile is the least reactive and may require more forcing conditions or specialized catalyst systems to achieve high yields.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid (Illustrative Data)

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90
3-Chloro-5-iodobenzonitrile Pd(PPh₃)₄K₂CO₃Toluene/H₂O804>95 (at Iodo)
3,5-Dibromobenzonitrile Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10016~85
3,5-Dichlorobenzonitrile Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~75

Note: The data in this table is compiled from various sources and may not represent directly comparable experiments. It serves to illustrate the general reactivity trends.

SNAr_Mechanism Reactants Aryl Halide (Ar-X) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ Reactants->Intermediate Addition (rate-determining) Products Substituted Product (Ar-Nu) + Leaving Group (X⁻) Intermediate->Products Elimination

References

Spectroscopic Profile of 3-Bromo-5-fluorobenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive spectroscopic analysis of 3-Bromo-5-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science research, is presented in this guide. This document provides a detailed comparison of its spectral characteristics with structurally related compounds, 3-bromobenzonitrile and 5-fluorobenzonitrile, supported by experimental data and standardized protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its analogues.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound 2230-2240 (C≡N stretch), 1570-1600 (C=C aromatic stretch), 1200-1300 (C-F stretch), 700-800 (C-Br stretch)[1]
3-Bromobenzonitrile ~2230 (C≡N stretch), ~1570 (C=C aromatic stretch), ~780 (C-Br stretch)
5-Fluorobenzonitrile ~2230 (C≡N stretch), ~1580 (C=C aromatic stretch), ~1250 (C-F stretch)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ, ppm)

CompoundAromatic Protons
This compound 7.8-8.0 (m, 3H)
3-Bromobenzonitrile 7.4-7.9 (m, 4H)
5-Fluorobenzonitrile 7.3-7.7 (m, 4H)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ, ppm)

CompoundAromatic CarbonsCyano Carbon (C≡N)
This compound 110-165~117
3-Bromobenzonitrile 123-138~118
5-Fluorobenzonitrile 115-164~118

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 199/201 (due to ⁷⁹Br/⁸¹Br isotopes)[1]Fragments corresponding to loss of Br, CN, and F
3-Bromobenzonitrile 181/183 (due to ⁷⁹Br/⁸¹Br isotopes)102 (loss of Br)
5-Fluorobenzonitrile 12194 (loss of HCN)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this analysis.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Instrument: Bruker Tensor 27 FT-IR Spectrometer or equivalent.[1]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C Nuclear Magnetic Resonance

  • Instrument: 300 or 400 MHz NMR Spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry

  • Instrument: A mass spectrometer equipped with an EI source.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are recorded to generate the mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Comparison Sample Compound of Interest (e.g., this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution SolidSample Solid Sample (for IR/MS) Sample->SolidSample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy SolidSample->IR MS Mass Spectrometry SolidSample->MS IR_Data IR Spectrum (Transmittance vs. Wavenumber) IR->IR_Data NMR_Data NMR Spectra (Signal vs. Chemical Shift) NMR->NMR_Data MS_Data Mass Spectrum (Abundance vs. m/z) MS->MS_Data Interpretation Structural Elucidation IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation Comparison Comparison with Alternatives (e.g., 3-Bromobenzonitrile, 5-Fluorobenzonitrile) Interpretation->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow of Spectroscopic Analysis.

References

A Comparative Guide to 3-Bromo-5-fluorobenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 3-bromo-5-fluorobenzonitrile has emerged as a significant starting point in medicinal chemistry for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group, provides multiple reaction sites for chemical modification. This guide offers a comparative analysis of derivatives synthesized from this precursor, with a focus on their characterization and potential as kinase inhibitors for anticancer therapy. The strategic placement of the bromo and fluoro substituents allows for precise modifications to tune the efficacy and selectivity of potential drug candidates.

Physicochemical Characterization of this compound

A foundational understanding of the starting material is crucial for the synthesis of its derivatives. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₃BrFN[1]
Molecular Weight 200.01 g/mol [1]
IUPAC Name This compound[1]
CAS Number 179898-34-1[1]
Appearance Solid
SMILES C1=C(C=C(C=C1F)Br)C#N[1]

Synthesis and Characterization of Pyrimidine Derivatives

A common and effective strategy in drug discovery involves the use of this compound as a precursor for the synthesis of pyrimidine derivatives.[2][3] The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of many modern pharmaceuticals. The general synthetic pathway often involves the reaction of the benzonitrile derivative with a suitable amine to form an amidine, followed by cyclization to yield the pyrimidine core.

Below is a comparative table of characterization data for representative pyrimidine derivatives analogous to those that can be synthesized from this compound.

Compound IDDerivative ClassMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data Highlights
1 4-Amino-2-(aryl)pyrimidine-5-carboxamideC₁₃H₁₄N₆O₂286.26¹H-NMR (DMSO-d₆): δ 10.93 (s, 1H, NH), 8.51 (s, 1H, N=CH), 8.04 (s, 1H, pyrimidine-H), 7.77 (s, 2H, NH₂), 7.55 (d, 2H, Ar-H), 7.10 (s, 2H, NH₂), 6.92 (d, 2H, Ar-H), 3.73 (s, 3H, OCH₃)
2 4-Amino-2-(pyrazolyl)pyrimidine-5-carbonitrileC₁₆H₁₂N₈O332.32¹H-NMR (DMSO-d₆): δ 8.08 (s, 1H, pyrimidine-H), 7.88 (s, 2H, NH₂), 7.56, 7.54 (d, 2H, Ar-H), 7.41 (s, 2H, NH₂), 6.81, 6.79 (d, 2H, Ar-H), 3.91 (s, 3H, OCH₃)
3 5-Bromo-N-aryl-pyrimidineC₁₉H₁₇BrN₅O₂S474.34¹H NMR (400 MHz, DMSO-d₆): δ 10.19 (s, 1H), 9.39 (s, 1H), 8.80 (s, 1H), 8.58 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.72 (t, J = 8.0 Hz, 1H), 7.55 (t, J = 8.0 Hz, 1H), 7.39-7.29 (m, 5H), 5.40 (s, 2H).
4 2,4-Bis(arylamino)-5-bromopyrimidineC₂₂H₁₈BrN₅O₂479.32¹H NMR (400 MHz, DMSO-d₆): δ 9.79 (s, 1H), 9.42 (s, 1H), 8.28 (s, 1H), 7.82 (d, J = 8.8 Hz, 2H), 7.69 (d, J = 8.8 Hz, 2H), 7.58 (d, J = 8.8 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H), 3.79 (s, 3H).

Comparative Biological Activity

Derivatives of this compound, particularly those with a pyrimidine core, have shown significant potential as inhibitors of various protein kinases, which are key targets in cancer therapy.[4][5][6] The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative compounds.

Compound IDTarget/Cell LineActivity (IC₅₀)Assay Method
C9 NCI-H520 (NSCLC)1.36 ± 0.27 µMMTT Assay
C9 NCI-H1581 (NSCLC)1.25 ± 0.23 µMMTT Assay
11e HCT-116 (Colon Cancer)1.14 µMCytotoxicity Assay[7]
11e MCF-7 (Breast Cancer)1.54 µMCytotoxicity Assay[7]
11e VEGFR-2 Kinase0.61 µMKinase Inhibition Assay[7]
12b VEGFR-2 Kinase0.53 µMKinase Inhibition Assay[7]
10j H295R (Adrenocortical Carcinoma)4.64 µMCell Proliferation Assay[8]
NS-187 (9b) K562 (Leukemia)PotentAntiproliferative Assay[9]

Experimental Protocols

General Synthesis of Pyrimidine Derivatives

A versatile method for the synthesis of pyrimidine derivatives involves a multi-step reaction starting from a substituted benzonitrile. Initially, the nitrile is converted to an amidine, which then undergoes cyclization with a suitable partner, such as a β-ketoester, to form the pyrimidine ring. Subsequent modifications can be made using palladium-catalyzed cross-coupling reactions at the bromine position.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.[4][6]

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in the reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, which is indicative of kinase activity. The inhibitory effect of the compound is determined by the reduction in the luminescent signal.[4][6]

Visualizing Synthesis and Biological Action

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and biological pathways relevant to these compounds.

G General Synthetic Workflow A This compound B Amidine Formation A->B 1. Amine 2. Lewis Acid C Cyclization (e.g., with β-ketoester) B->C D Substituted Pyrimidine Core C->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E F Final Derivative Library E->F

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.

G Kinase Signaling Pathway Inhibition cluster_0 Kinase Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a derivative.

References

Comparative Analysis of the Biological Activities of Compounds Derived from Brominated and Fluorinated Benzonitriles and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The strategic incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established approach in medicinal chemistry to enhance biological activity. The 3-bromo-5-fluorobenzonitrile scaffold, while not extensively studied directly, belongs to a class of compounds—halogenated benzonitriles and their cyclized derivatives—that have demonstrated significant potential across various therapeutic areas. The presence of both a bromine and a fluorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide provides a comparative overview of the biological activities of compounds structurally related to this compound, including brominated benzonitriles, isoquinolines, and various fluorinated and brominated heterocyclic systems. The data presented is intended to offer insights into the potential pharmacological profiles of this chemical class.

Anticancer Activity

Derivatives of halogenated benzonitriles and related nitrogen-containing heterocycles have been investigated for their potential as anticancer agents. The introduction of bromine and fluorine can significantly impact the cytotoxic and antiproliferative properties of these molecules.[2][3]

A variety of structurally similar compounds have been evaluated against different human cancer cell lines. For instance, certain 5-fluoroindole derivatives have shown notable activity.[3] Similarly, coumarin derivatives, which can be synthesized from precursors containing bromine, have also been explored for their anticancer effects.[4][5]

Table 1: In Vitro Anticancer Activity of Structurally Related Compounds

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Fluoroindole Derivatives Compound 20fMCF-7 (Breast)42.4[3]
HepG2 (Liver)15.8[3]
Compound 32bHeLa (Cervical)22.34[3]
PC-3 (Prostate)24.05[3]
MDA-MB-231 (Breast)21.13[3]
Compound 34bA549 (Lung)0.8[3]
Compound 36Panc1 (Pancreas)3.2[3]
GIII-Calu1 (Lung)3.1[3]
Fluorinated Pyrazolylbenzimidazoles Compound 55bA549 (Lung)0.95 - 1.57[3]
MCF-7 (Breast)0.95 - 1.57[3]
HeLa (Cervical)0.95 - 1.57[3]

Antimicrobial Activity

The antimicrobial potential of synthetic compounds containing bromine and a benzonitrile or a related heterocyclic moiety has been explored against a range of pathogenic bacteria and fungi.[2] The data suggests that these structural features can contribute to significant antimicrobial efficacy.[2] For example, studies on flavonoids have shown that the presence of a bromine atom can enhance their antibacterial and antifungal properties.[6]

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusAspergillus flavusReference
Brominated Flavonoids Brominated Chalcone 331.25 - 1257.81 - 31.25[6]
Brominated Flavanone 7-7.81 - 31.25[6]
Brominated Flavone 11-< Fluconazole[6]

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound derivatives is limited, structurally related compounds have been investigated. For instance, 3-substituted-indolin-2-one derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways.[7] These findings suggest that the core structures related to benzonitriles could be promising for the development of novel anti-inflammatory agents.

One study on a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW264.7 macrophage cells.[7] The mechanism of action was found to involve the attenuation of the Akt, MAPK, and NF-κB signaling pathways.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of anticancer and antimicrobial activities.[2]

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.[2]

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).[2] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[2]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[2]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[2]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.[2]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general workflow for screening novel compounds for biological activity and a potential signaling pathway involved in the anti-inflammatory response.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action & Lead Optimization synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) purification->primary_screening dose_response Dose-Response Studies (IC50 / MIC Determination) primary_screening->dose_response moa Mechanism of Action Studies dose_response->moa sar Structure-Activity Relationship (SAR) moa->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the discovery of biologically active compounds.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Akt Akt TLR4->Akt Compound 3-Substituted-indolin-2-one Derivative Compound->p38 Compound->ERK Compound->JNK Compound->IKK Compound->Akt Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) p38->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Mediators JNK->Pro_inflammatory_Mediators IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_Mediators

Caption: Potential anti-inflammatory signaling pathway modulation.

References

A Cost-Benefit Analysis of 3-Bromo-5-fluorobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to the efficiency and economic viability of a synthetic route. For researchers and professionals in drug development, 3-Bromo-5-fluorobenzonitrile has emerged as a valuable reagent, particularly in the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with a viable alternative, 3-bromo-5-fluorobenzoic acid, in the context of Sonogashira and Suzuki coupling reactions. The analysis is supported by a review of established chemical principles and experimental protocols.

Cost and Availability Comparison

A primary consideration in the selection of a starting material is its cost and availability. Both this compound and 3-bromo-5-fluorobenzoic acid are commercially available from a range of suppliers. The following table summarizes the approximate cost for various quantities of each compound, based on currently available market data. Prices can vary based on purity and supplier.

CompoundCAS Number1 g Price (USD)5 g Price (USD)10 g Price (USD)
This compound179898-34-1~ $18 - $66~ $48 - $302~ $100+
3-bromo-5-fluorobenzoic acid176548-70-2~ $10 - $24~ $11 - $43Contact Supplier

Note: Prices are approximate and subject to change. Data compiled from various chemical supplier websites.

From a purely cost-per-gram perspective, 3-bromo-5-fluorobenzoic acid is generally the more economical option for laboratory-scale synthesis. However, the overall cost-effectiveness of a synthetic route also depends on factors such as reaction yield, ease of purification, and the potential for downstream derivatization, which will be explored in the following sections.

Performance in Cross-Coupling Reactions: A Comparative Overview

The Sonogashira and Suzuki reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in these reactions is influenced by the electronic nature of the other substituents on the aromatic ring. Both the nitrile (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing, which can enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.

The following table provides a hypothetical comparison of expected performance in a Sonogashira coupling with phenylacetylene, based on general reactivity trends.

FeatureThis compound3-bromo-5-fluorobenzoic acidRationale
Expected Yield Potentially higherGenerally goodThe stronger electron-withdrawing nature of the nitrile group may lead to a more facile oxidative addition step in the catalytic cycle.
Reaction Conditions May proceed under milder conditionsMay require slightly more forcing conditionsHigher reactivity could translate to lower required temperatures or catalyst loadings.
Downstream Utility Nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole.Carboxylic acid can be converted to esters, amides, or acid chlorides.The choice of starting material may be dictated by the desired final product and the subsequent synthetic steps.

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling of an aryl bromide with a terminal alkyne. These protocols can be adapted for both this compound and 3-bromo-5-fluorobenzoic acid, although optimization of reaction conditions may be necessary for each substrate.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 3-bromo-5-fluorobenzoic acid with Phenylacetylene

Materials:

  • 3-bromo-5-fluorobenzoic acid (1.0 mmol, 219 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-fluorobenzoic acid, Pd(OAc)₂, PPh₃, CuI, and K₂CO₃.

  • Add anhydrous DMF to the flask.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the mixture with 1M HCl to protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow for a Sonogashira coupling and the underlying catalytic cycle.

G reagents Combine Aryl Bromide, Catalysts (Pd & Cu), and Base in Flask solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., with Argon) solvent->degas alkyne Add Terminal Alkyne degas->alkyne react Stir at Appropriate Temperature alkyne->react monitor Monitor Reaction (e.g., TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product (e.g., Chromatography) extract->purify

General experimental workflow for a Sonogashira coupling reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition (Ar-Br) pd_complex->pd0 Reductive Elimination product Ar-C≡C-R' cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide Deprotonation base Base

The catalytic cycle of the Sonogashira coupling reaction.

Conclusion

The choice between this compound and 3-bromo-5-fluorobenzoic acid as a starting material for cross-coupling reactions is a nuanced one that extends beyond a simple cost comparison.

  • Cost: 3-bromo-5-fluorobenzoic acid is generally the more budget-friendly option at the outset.

  • Reactivity: The stronger electron-withdrawing nature of the nitrile group in this compound may lead to higher reactivity, potentially resulting in improved yields and milder reaction conditions, which could offset the higher initial cost.

  • Synthetic Strategy: The ultimate decision will likely be guided by the overall synthetic plan. The nitrile and carboxylic acid functionalities offer distinct pathways for subsequent transformations. If the final target molecule contains a carboxylic acid or a derivative thereof, using 3-bromo-5-fluorobenzoic acid may be more step-economical. Conversely, if an amine or tetrazole is desired, this compound would be the more direct precursor.

For research and development professionals, it is recommended to consider both the immediate cost of the starting material and the potential downstream benefits in terms of reaction efficiency and synthetic versatility. When embarking on a new synthetic route, small-scale trials with both substrates would be the most definitive way to determine the optimal building block for a specific application.

A Comparative Guide to the Applications of 3-Bromo-5-fluorobenzonitrile in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-fluorobenzonitrile has emerged as a versatile and valuable reagent, particularly in the synthesis of pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring bromo, fluoro, and nitrile moieties, offers a rich platform for a variety of chemical transformations. This guide provides an objective comparison of this compound's performance against alternative starting materials in key synthetic applications, supported by experimental data.

The Synthetic Utility of this compound

The reactivity of this compound is centered around its three functional groups:

  • Bromine Atom: Serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Fluorine Atom: The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final target molecule, a desirable feature in medicinal chemistry.[1]

  • Nitrile Group: This versatile functional group can be readily converted into other functionalities, including amines, carboxylic acids, and amides, further expanding its synthetic potential.

Performance in Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is a frequently employed substrate. Here, we compare its performance with common alternatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2] While direct comparative data for this compound is limited, we can infer its performance based on analogous systems. For instance, in the coupling of 4-halobenzonitriles with heteroaryltrifluoroborates, the bromo- derivative shows significantly higher yield compared to the chloro- derivative under the same reaction conditions.[3]

Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
4-Bromobenzonitrile2,4-dimethoxypyrimidin-5-yltrifluoroboratePd(OAc)₂ / RuPhosDioxane/H₂OK₃PO₄1001888
4-Chlorobenzonitrile2,4-dimethoxypyrimidin-5-yltrifluoroboratePd(OAc)₂ / RuPhosDioxane/H₂OK₃PO₄1001886

This data for analogous systems suggests that this compound would provide high yields in Suzuki-Miyaura coupling reactions.[3]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 eq.), boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., toluene/water or dioxane/water) is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of aryl halides is similar to that of the Suzuki-Miyaura coupling, with iodides being the most reactive, followed by bromides.

Table 2: Reactivity of Aryl Halides in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemSolventBaseTemp.TimeYield
Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamine-Room Temp.HighHigh
Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamine-RefluxModerateGood

This general trend indicates that this compound is a suitable substrate for Sonogashira coupling, though more forcing conditions may be required compared to its iodo-analogue.

Experimental Protocol: Generalized Sonogashira Coupling

To a solution of the aryl halide (1.0 eq.) and a terminal alkyne (1.2 eq.) in an amine solvent such as triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is dependent on the halogen, with bromides being generally more reactive than chlorides.

Table 3: Comparison of Aryl Halides in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1-Bromo-3-methoxy-5-nitrobenzeneVarious AminesPd(OAc)₂ / RuPhosTolueneCs₂CO₃11012Good to Excellent
Aryl ChloridesVarious AminesPd(OAc)₂ / RuPhosTolueneCs₂CO₃11012Moderate to Good

Based on these general findings, this compound is expected to be an effective substrate for Buchwald-Hartwig amination, offering good yields under typical reaction conditions.[4]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOt-Bu, 1.4 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald_Hartwig_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Ligand Exchange (HNR'R'') Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

This compound is a key intermediate in the synthesis of various kinase inhibitors, which are a critical class of drugs for treating diseases like cancer. For example, it can be envisioned as a precursor for Bcr-Abl inhibitors, which are used in the treatment of chronic myeloid leukemia.[5]

Conversion of the Nitrile Group

A significant advantage of using a benzonitrile derivative is the versatility of the nitrile group. It can be readily transformed into other functional groups, providing access to a wider range of derivatives. For instance, the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Table 4: Common Transformations of the Nitrile Group

TransformationReagentsProduct
Reduction to AmineH₂, Raney Ni or LiAlH₄Aminomethyl group
Hydrolysis to Carboxylic AcidH₂O, H⁺ or OH⁻, heatCarboxylic acid group

Conclusion

This compound stands out as a highly versatile and efficient building block in organic synthesis. Its performance in key palladium-catalyzed cross-coupling reactions is generally superior to that of its chloro-analogue, leading to higher yields and requiring less stringent reaction conditions. While iodo-derivatives may offer even greater reactivity, the balance of reactivity, stability, and cost often makes this compound an optimal choice for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The added benefit of the fluorine substituent and the synthetic flexibility of the nitrile group further solidify its position as a valuable tool for researchers and drug development professionals.

References

A Comparative Guide to Catalysts for the Coupling of 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of 3-Bromo-5-fluorobenzonitrile is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. The presence of the bromo, fluoro, and nitrile functionalities offers multiple avenues for molecular elaboration through various cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and process efficiency. This guide provides a comparative analysis of common catalytic systems for several key coupling reactions involving this compound and structurally similar aryl bromides, supported by representative experimental data and detailed protocols.

Catalyst Performance Comparison

The following tables summarize typical reaction conditions and performance of different catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions. The data presented is based on reactions with this compound or analogous electron-deficient aryl bromides to provide a comparative framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Palladium-based catalysts are most common, though nickel catalysts are gaining traction as a cost-effective alternative.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95High efficiency for electron-deficient bromides.
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10012~85A classic, reliable catalyst, though may require higher loadings.
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl Alcohol11024HighEffective for challenging couplings and offers a Pd alternative.[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium-copper catalytic system.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRT3~89Standard conditions, effective at room temperature.[2]
Pd(OAc)₂ / PPh₃CuIEt₃NDMF808HighCommon alternative Pd source, may require heating.
10% Pd/C-NaOHMethanol1002ModerateHeterogeneous catalyst, good for process chemistry but may have lower activity.[3]
Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds. A variety of palladium catalysts with specialized phosphine ligands are available.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene1006-24>90Broadly applicable for a range of amines.[4]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosNaOtBuToluene10024HighEffective for sterically demanding amines.[5]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene11018HighA classic ligand for amination reactions.[6]
Cyanation Reaction

The introduction of a nitrile group can be achieved through palladium or copper-catalyzed reactions.

Catalyst SystemCyanide SourceAdditiveSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / dppfK₄[Fe(CN)₆]KOAcDioxane/H₂O1001HighUses a non-toxic cyanide source.[7]
CuINaCNKINMP12024HighA classic, cost-effective method.[8]
NiCl₂ / dppfZn(CN)₂Zn dustDMAc8012HighNickel provides a cheaper alternative to palladium.

Experimental Protocols

The following are representative protocols for the coupling of this compound, adapted from established methodologies.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction using a palladium catalyst.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and deionized water via syringe.

  • Stir the mixture vigorously at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol details the Sonogashira coupling of an aryl halide with a terminal alkyne.[2]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Diisopropylamine (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination.[4]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a glovebox or Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 6-24 hours.

  • Cool the reaction to room temperature, then quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Palladium-Catalyzed Cyanation

This protocol describes a cyanation reaction using a non-toxic cyanide source.[7]

Materials:

  • This compound (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.015 mmol)

  • Potassium acetate (KOAc) (0.1 mmol)

  • 1,4-Dioxane (2.5 mL)

  • Deionized water (2.5 mL)

Procedure:

  • In a screw-top vial, combine this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and KOAc.

  • Seal the vial, then evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water.

  • Stir the mixture at 100 °C for 1 hour.

  • After cooling, dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for the comparative study of catalysts for a given coupling reaction.

G cluster_setup Reaction Setup cluster_execution Experimental Execution cluster_analysis Analysis & Optimization cluster_conclusion Conclusion A Define Coupling Reaction (e.g., Suzuki, Sonogashira) B Select Substrates (this compound + Partner) A->B C Choose Catalysts for Comparison (Pd-based, Ni-based, Cu-based) B->C D Run Parallel Reactions (Varying Catalyst, Ligand, Base) C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Isolate & Characterize Products E->F G Calculate Yields & Purity F->G H Compare Catalyst Performance (Yield, TON, TOF, Cost) G->H I Select Optimal Catalyst System H->I

Caption: A logical workflow for selecting and optimizing a catalyst system.

Generalized Catalytic Cycle for Cross-Coupling Reactions

This diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

G pd0 Pd(0)L_n center->pd0 Reductive Elimination pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) pd2_transmetal R-Pd(II)L_n-R' pd2_complex->pd2_transmetal Transmetalation (M-R') pd2_transmetal->center R-R' label_re label_oa label_tm label_prod

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and concentration of chemical intermediates are critical. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of methods to analyze 3-Bromo-5-fluorobenzonitrile. The information presented here, including experimental protocols and performance data, is intended to be a practical resource for establishing robust analytical methods for this compound.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for the separation and quantification of organic compounds. The choice between them often depends on the volatility and thermal stability of the analyte.

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC with UV detection is a common and effective method. It offers high resolution and sensitivity.

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis, typically with a flame ionization detector (FID) or a mass spectrometer (MS). GC can offer very high efficiency and is particularly useful for resolving volatile impurities.

The following tables summarize the validation parameters for hypothetical, yet representative, HPLC and GC methods for the analysis of this compound.

Table 1: HPLC Method Validation Data
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.5 µg/mL
Specificity No interference at the retention time of the analytePassed
Table 2: GC Method Validation Data
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Range 5 - 100 µg/mL5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%1.0%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.6 µg/mL
Specificity No interference at the retention time of the analytePassed

Experimental Protocols

Below are detailed experimental protocols for the HPLC and GC methods.

HPLC Method Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared by dissolving 10 mg in 10 mL of acetonitrile to a concentration of 1 mg/mL. This is further diluted with the mobile phase to prepare calibration standards.

    • Sample Solution: An accurately weighed amount of the this compound sample is dissolved in acetonitrile to a target concentration of 100 µg/mL.

GC Method Protocol
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • Injection Mode: Split (50:1)

    • Injection Volume: 1 µL

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared by dissolving 10 mg in 10 mL of acetone to a concentration of 1 mg/mL. This is further diluted with acetone to prepare calibration standards.

    • Sample Solution: An accurately weighed amount of the this compound sample is dissolved in acetone to a target concentration of 50 µg/mL.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC and GC.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Caption: General workflow for analytical method validation.

Assessing the Novelty of 3-Bromo-5-fluorobenzonitrile Derivatives: A Comparative Guide to Bioactive Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. 3-Bromo-5-fluorobenzonitrile has emerged as a versatile building block in medicinal chemistry, offering a unique combination of reactive sites for the synthesis of diverse derivatives. This guide provides a comparative analysis of the biological activities of structurally related bromo- and fluoro-substituted benzonitrile derivatives, offering insights into the potential novelty and therapeutic applications of novel compounds derived from this scaffold.

While direct and extensive experimental data on a wide range of this compound derivatives remains nascent in publicly available literature, a comparative analysis of analogous compounds provides a strong foundation for assessing their potential. This guide synthesizes available data on the anticancer and enzyme-inhibitory activities of related benzonitrile structures, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to inform future research and development.

Comparative Analysis of Bioactive Benzonitrile Derivatives

The following tables summarize the in vitro biological activities of various benzonitrile derivatives, highlighting their potential as inhibitors of key therapeutic targets. The data is compiled from several studies and showcases the potency of these compounds against different cancer cell lines and enzymes.

Compound Class Specific Derivative Target/Cell Line IC50 (µM) Reference
Biphenyl-1,2,3-triazol-benzonitrileCompound 7PD-1/PD-L1 Interaction8.52[1]
Biphenyl-1,2,3-triazol-benzonitrileCompound 6PD-1/PD-L1 Interaction12.28[1]
Biphenyl-1,2,3-triazol-benzonitrileCompound 8aPD-1/PD-L1 Interaction14.08[1]
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon Cancer)Sub-nanomolar[2]
2-PhenylacrylonitrileCompound 1g2aBEL-7402 (Liver Cancer)Sub-nanomolar[2]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideCompound C9NCI-H520 (Lung Cancer)1.36[3]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideCompound C9NCI-H1581 (Lung Cancer)1.25[3]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideCompound C9NCI-H226 (Lung Cancer)2.31[3]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideCompound C9NCI-H460 (Lung Cancer)2.14[3]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideCompound C9NCI-H1703 (Lung Cancer)1.85[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of anticancer and enzyme-inhibitory activities.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The synthesized benzonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.[4]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[4]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

PD-1/PD-L1 Interaction Inhibition Assay (HTRF)

This assay measures the inhibition of the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1), a key immune checkpoint pathway.

  • Compound Preparation: Serial dilutions of the test benzonitrile derivatives are prepared in an appropriate assay buffer.[2]

  • Protein Incubation: In a 384-well plate, the test compound is added, followed by the PD-1 and PD-L1 proteins. The mixture is incubated to allow for protein-protein interaction and inhibitor binding.[2]

  • HTRF Detection: Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (e.g., anti-tag antibodies labeled with a donor and acceptor fluorophore) are added.[2]

  • Signal Reading: The plate is read on an HTRF-compatible reader, measuring the emission at two different wavelengths. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.[2]

Tubulin Polymerization Inhibition Assay

This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules, a critical process in cell division.

  • Reaction Mixture: A reaction mixture containing tubulin protein, GTP, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: The test benzonitrile derivative is added to the reaction mixture.

  • Polymerization Initiation: The polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The change in fluorescence over time is monitored using a fluorometer. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some benzonitrile derivatives and a general workflow for their biological evaluation.

FGFR1_Signaling_Pathway FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylation ERK ERK PLCg1->ERK Activation Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 4-Bromo-N-(3,5-dimethoxyphenyl) benzamide (e.g., C9) Inhibitor->FGFR1 Inhibits

Caption: FGFR1 Signaling Pathway Inhibition.

Biological_Evaluation_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay, Enzyme Assays) Purification->InVitro Hit_ID Hit Identification (Potent & Selective Compounds) InVitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR informs Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo

Caption: General Workflow for Biological Evaluation.

Conclusion

The landscape of bioactive benzonitriles is rich with compounds demonstrating significant potential in oncology and other therapeutic areas. While the novelty of this compound derivatives is yet to be fully explored and documented, the comparative data presented in this guide strongly suggest that this scaffold holds considerable promise. The strategic placement of bromo and fluoro substituents provides a platform for generating novel chemical entities with potentially enhanced potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers embarking on the synthesis and evaluation of new derivatives, paving the way for the discovery of next-generation therapeutics.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-5-fluorobenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the procedures for the safe disposal of 3-Bromo-5-fluorobenzonitrile, a compound that requires careful handling due to its toxicological profile.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, and adherence to strict safety protocols is mandatory during its handling and disposal.

Summary of Hazards and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2][3]
Skin Irritation Causes skin irritation.[2][3]Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[2][3][4]
Eye Irritation Causes serious eye irritation.[2][3]Eye Protection: Safety glasses with side-shields or chemical goggles.[2][3][4]
Respiratory Irritation May cause respiratory irritation.[2][3]Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][3][4][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

1. Waste Collection and Storage:

  • Solid Waste: Carefully sweep up the solid material, avoiding dust formation.[2] Place the collected solid into a designated, labeled, and sealed container for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, including personal protective equipment, filter paper, and empty containers, should be treated as hazardous waste.

  • Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the area.

  • Wear the appropriate personal protective equipment (PPE) as outlined in the table above.

  • Contain the spill and then carefully collect the material using an inert absorbent material or by sweeping.

  • Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste.

  • Ensure the spill area is thoroughly cleaned and ventilated.

3. Disposal Procedure:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[3][4][6][7]

  • Do not allow the chemical or its containers to enter drains or waterways.[2][7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will provide the necessary waste containers and labels.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Material is designated as waste is_spill Is it a spill? start->is_spill cleanup Contain and clean up spill using appropriate PPE is_spill->cleanup Yes collect_solid Collect solid waste (avoiding dust) is_spill->collect_solid No package Place in a labeled, sealed hazardous waste container cleanup->package collect_solid->package store Store waste in a designated cool, dry, ventilated area package->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs end End: Waste collected by approved disposal company contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-5-fluorobenzonitrile (CAS No. 179898-34-1). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as toxic or harmful if swallowed, in contact with skin, or inhaled. Below is a summary of recommended PPE and safety measures.

Hazard ClassificationRequired Personal Protective Equipment (PPE) & Safety Measures
Acute Toxicity (Oral, Dermal, Inhalation) Engineering Controls: Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Due to the presence of both halogen (bromine) and aromatic nitrile groups, standard nitrile gloves may offer insufficient protection against this compound. It is highly recommended to use gloves made of Viton® or Butyl rubber. Always double-glove for added protection. Inspect gloves for any signs of degradation or puncture before and during use. Discard and replace gloves immediately if contamination is suspected.
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation and Pre-handling:

  • Ensure that all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Have an emergency spill kit readily accessible. The kit should contain absorbent materials suitable for chemical spills, and appropriate waste disposal bags.

  • Review the Safety Data Sheet (SDS) before starting any new procedure.

2. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood.

  • Avoid the formation of dust.

  • Use dedicated spatulas and glassware.

  • Keep the container tightly closed when not in use.

3. Emergency Procedures for Spills:

  • Small Spills (in a fume hood):

    • Decontaminate the area with a suitable absorbent material.

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Do not attempt to clean up the spill without appropriate respiratory protection and protective clothing.

    • Ventilate the area if it is safe to do so.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or waste this compound should be collected in its original container or a compatible, sealed, and labeled waste container.

  • Do not mix this waste with non-halogenated organic waste.

2. Disposal Method:

  • The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[1]

  • Incineration should be carried out in a licensed hazardous waste disposal facility.

  • The incineration temperature for halogenated organic waste should be at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts such as brominated dioxins and furans.[2][3][4]

  • During incineration, hazardous byproducts such as hydrogen bromide (HBr) and elemental bromine (Br2) may be formed.[5][6] These must be neutralized and scrubbed from the flue gases.

3. Contaminated Glove Disposal:

  • Used gloves should be considered contaminated waste.

  • Remove gloves without touching the outer surface and dispose of them in the designated hazardous waste container.

Visual Workflow for Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Verify Fume Hood - Assemble PPE - Ready Spill Kit handling Handling: - Work in Fume Hood - Avoid Dust - Keep Container Closed prep->handling spill Spill Response: - Evacuate (if necessary) - Use Spill Kit - Decontaminate Area handling->spill If Spill Occurs segregate Waste Segregation: - Collect Contaminated Solids - Separate from Non-Halogenated Waste handling->segregate Generate Waste containerize Containerization: - Use Labeled, Sealed Containers segregate->containerize incinerate Incineration: - Licensed Facility - Min. 1100°C - Flue Gas Scrubbing containerize->incinerate

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

References

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